Abz-GIVRAK(Dnp)
Description
BenchChem offers high-quality Abz-GIVRAK(Dnp) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Abz-GIVRAK(Dnp) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46)/t23-,24-,29-,30-,33-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDPRCWUGMJJJZ-PLPDKLJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N13O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
928.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Abz-GIVRAK(Dnp): A Comprehensive Technical Guide to its Mechanism of Action and Application in Protease Research
For Immediate Release
This technical guide provides an in-depth analysis of the fluorogenic peptide substrate, Abz-GIVRAK(Dnp), tailored for researchers, scientists, and professionals in the field of drug development. This document elucidates the core mechanism of action, presents key quantitative data, details experimental protocols, and visualizes associated biological pathways.
Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
Abz-GIVRAK(Dnp) is an internally quenched fluorescent substrate designed to assay the activity of specific proteases, most notably cathepsin B.[1][2] Its functionality is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence incorporates two critical moieties: the fluorophore o-aminobenzoic acid (Abz) and the quencher 2,4-dinitrophenyl (Dnp).
In the intact peptide, the close proximity of the Abz and Dnp groups allows for efficient FRET. The energy absorbed by the Abz fluorophore upon excitation is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission. Enzymatic cleavage of the peptide at a specific recognition site separates the fluorophore from the quencher. This disruption of FRET abolishes the quenching effect, leading to a significant increase in fluorescence intensity that can be monitored in real-time. This quantifiable change in fluorescence is directly proportional to the enzymatic activity.[1][2]
The cleavage of Abz-GIVRAK(Dnp) by cathepsin B primarily occurs between the arginine (R) and alanine (B10760859) (A) residues.[3]
Quantitative Data: Kinetic Parameters
The efficiency of Abz-GIVRAK(Dnp)-OH as a substrate for human cathepsin B has been characterized by determining its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), at various pH levels. These parameters are crucial for comparative studies and for understanding the enzyme's behavior under different physiological conditions.
| pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 4.6 | 15 | 1.8 | 120,000 |
| 5.5 | 51 | 3.1 | 60,784 |
| 7.2 | 156 | 0.8 | 5,128 |
Table 1: Kinetic parameters for the hydrolysis of Abz-GIVRAK(Dnp)-OH by human cathepsin B at different pH values. Data sourced from Biochemistry, 2022.
Experimental Protocols
General Fluorometric Assay for Cathepsin B Activity using Abz-GIVRAK(Dnp)
This protocol outlines the essential steps for determining cathepsin B activity in a continuous kinetic assay format.
Materials:
-
Human recombinant cathepsin B
-
Abz-GIVRAK(Dnp)-OH substrate
-
Assay Buffer (e.g., 40 mM citrate (B86180) phosphate (B84403) buffer with 1 mM EDTA, 100 mM NaCl, and 5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the desired pH Assay Buffer (e.g., pH 4.6, 5.5, or 7.2).
-
Reconstitute and dilute the cathepsin B enzyme to the desired concentration (e.g., 0.04 ng/μL) in the Assay Buffer. Keep on ice.
-
Prepare a stock solution of Abz-GIVRAK(Dnp)-OH in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations (e.g., ranging from 0.9 to 80 μM) in the Assay Buffer.
-
-
Assay Setup:
-
Add 50 μL of the diluted cathepsin B solution to each well of the 96-well plate.
-
Include control wells containing 50 μL of Assay Buffer without the enzyme to measure background fluorescence.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 μL of the diluted Abz-GIVRAK(Dnp)-OH substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode). Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm. Record data every minute for a period of 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the control wells.
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Experimental Workflow Diagram
Caption: Experimental workflow for a FRET-based protease assay.
Biological Context: Signaling Pathways Involving Cathepsin B
Cathepsin B, the primary enzyme that cleaves Abz-GIVRAK(Dnp), is a lysosomal cysteine protease that plays a significant role in various cellular processes, including apoptosis and cancer progression. Its dysregulation is implicated in numerous pathologies.
Cathepsin B-Mediated Apoptotic Signaling Pathway
Under certain cellular stress conditions, lysosomal membrane permeabilization can lead to the release of cathepsin B into the cytosol. Once in the cytosol, cathepsin B can initiate a cascade of events leading to apoptosis through both caspase-dependent and -independent mechanisms.
Caption: Cathepsin B's role in the intrinsic apoptosis pathway.
Role of Cathepsin B in Cancer Progression
In various cancers, the expression and activity of cathepsin B are often upregulated. It contributes to tumor progression through several mechanisms, including the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis, and the modulation of signaling pathways that promote cell proliferation and survival.
Caption: The multifaceted role of cathepsin B in cancer progression.
Conclusion
Abz-GIVRAK(Dnp) is a valuable tool for the sensitive and specific measurement of cathepsin B activity. Understanding its FRET-based mechanism of action, coupled with a robust experimental design, enables researchers to accurately quantify enzymatic activity. Furthermore, the central role of cathepsin B in critical signaling pathways, such as apoptosis and cancer, underscores the importance of substrates like Abz-GIVRAK(Dnp) in advancing our understanding of these processes and in the development of novel therapeutic interventions.
References
Abz-GIVRAK(Dnp): A Comprehensive Technical Guide to a Highly Selective Fluorogenic Substrate for Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the properties and applications of Abz-GIVRAK(Dnp), a highly sensitive and selective fluorogenic substrate for cathepsin B. Cathepsin B is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including protein degradation, apoptosis, and cancer progression. Accurate and reliable measurement of its activity is crucial for basic research and the development of therapeutic inhibitors. Abz-GIVRAK(Dnp) serves as a valuable tool for these investigations.
Core Properties and Mechanism of Action
Abz-GIVRAK(Dnp) is an internally quenched fluorescent peptide. The peptide sequence, Gly-Ile-Val-Arg-Ala-Lys, is flanked by a fluorescent donor group, 2-aminobenzoyl (Abz), at the N-terminus and a quenching acceptor group, 2,4-dinitrophenyl (Dnp), attached to the lysine (B10760008) side chain.
In its intact form, the proximity of the Dnp quencher to the Abz fluorophore results in fluorescence resonance energy transfer (FRET), leading to minimal fluorescence emission. Upon cleavage of the peptide backbone by cathepsin B, the Abz fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzymatic activity.[1][2][3][4][5] The primary cleavage site for cathepsin B on this substrate is between the arginine (Arg) and alanine (B10760859) (Ala) residues.
The hydrolysis of Abz-GIVRAK(Dnp) by cathepsin B releases the fluorescent fragment Abz-GIVR and the quenched fragment AK(Dnp). The resulting fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.
Quantitative Data: Kinetic Parameters
The efficiency of Abz-GIVRAK(Dnp) as a substrate for cathepsin B has been characterized by determining its kinetic constants, the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat). These parameters are crucial for comparative studies and for the screening of cathepsin B inhibitors. The enzymatic activity is notably dependent on pH, reflecting the environment in which cathepsin B is active.
| pH | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| 4.6 | 15 | - | - |
| 5.5 | 51 | - | - |
| 7.2 | 156 | - | - |
Data sourced from a study on human cathepsin B. The kcat values were not explicitly provided in the initial search results.[6]
Experimental Protocols
Cathepsin B Activity Assay using Abz-GIVRAK(Dnp)
This protocol outlines a standard procedure for measuring cathepsin B activity using the Abz-GIVRAK(Dnp) substrate in a 96-well plate format suitable for high-throughput screening.
Materials:
-
Human recombinant cathepsin B
-
Abz-GIVRAK(Dnp) substrate
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) buffer, 1 mM EDTA, 100 mM NaCl
-
Activating Buffer Component: 5 mM Dithiothreitol (DTT)
-
Stop Solution: 8 M Urea
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~320 nm and emission at ~420 nm.[7]
Procedure:
-
Buffer Preparation: Prepare the assay buffer and adjust the pH to the desired value (e.g., 4.6, 5.5, or 7.2).[6]
-
Enzyme Activation: Immediately before the assay, add DTT to the assay buffer to a final concentration of 5 mM to activate the cathepsin B.
-
Enzyme Dilution: Dilute the human recombinant cathepsin B in the activated assay buffer to the desired concentration (e.g., 0.04 ng/μL).[6]
-
Substrate Preparation: Prepare a stock solution of Abz-GIVRAK(Dnp) in a suitable solvent like DMSO. Further dilute the substrate in the activated assay buffer to the desired final concentrations (e.g., a range from 0.9 to 80 μM for kinetic studies).[6]
-
Assay Reaction:
-
Add 50 μL of the diluted enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 μL of the diluted substrate solution to each well.
-
The final reaction volume in each well is 100 μL.
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Monitor the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 420 nm.[7]
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
-
To convert the relative fluorescence units (RFU) per minute to the concentration of the product formed per minute, a standard curve is required. This can be generated by measuring the fluorescence of known concentrations of the cleaved Abz-GIVR fragment or by complete enzymatic digestion of a known concentration of the Abz-GIVRAK(Dnp) substrate.[6]
-
For kinetic parameter determination, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizations
Signaling Pathway: FRET-based Substrate Cleavage
References
- 1. bachem.com [bachem.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. bachem.com [bachem.com]
- 4. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Principle of FRET Assay Using Abz-GIVRAK(Dnp): A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core principles and practical applications of the Förster Resonance Energy Transfer (FRET) assay utilizing the specific peptide substrate, Abz-GIVRAK(Dnp). This substrate is a highly efficient and selective tool for measuring the activity of human cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer and neurodegenerative diseases.
Core Principle of the FRET Assay
The assay is founded on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this specific application, the peptide substrate Abz-GIVRAK(Dnp) is internally quenched. It contains a fluorescent donor group, 2-aminobenzoyl (Abz), and a quencher acceptor group, 2,4-dinitrophenyl (Dnp).
When the peptide is intact, the close proximity of the Abz and Dnp moieties allows for efficient FRET to occur. Upon excitation of the Abz fluorophore (typically around 320 nm), the energy is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission from Abz.
Enzymatic cleavage of the peptide bond between the fluorophore and the quencher by a protease, such as cathepsin B, separates the two groups. This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of the Abz group (typically around 420 nm). The rate of this fluorescence increase is directly proportional to the enzymatic activity, allowing for continuous and quantitative measurement.
Figure 1: Principle of the FRET assay using Abz-GIVRAK(Dnp).
Quantitative Data Presentation
The kinetic parameters for the hydrolysis of Abz-GIVRAK(Dnp)-OH by human cathepsin B have been determined at various pH levels, reflecting different physiological and pathological environments.
| pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 4.6 | 15 | 1.8 | 120,000 |
| 5.5 | 51 | 2.3 | 45,098 |
| 7.2 | 156 | 0.4 | 2,564 |
Data sourced from Hook, V., et al. (2021). Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range. ACS Chemical Biology.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human cathepsin B
-
Substrate: Abz-GIVRAK(Dnp)
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0
-
Assay Buffer: 25 mM MES, 0.02% Brij-35, pH adjusted to the desired experimental condition (e.g., 4.6, 5.5, or 7.2)
-
Inhibitor (for control): E-64 (a general cysteine protease inhibitor)
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~320 nm and emission at ~420 nm.
-
Microplates: Black, 96-well or 384-well plates with low fluorescence background.
Enzyme Activation Protocol
-
Prepare a stock solution of recombinant human cathepsin B.
-
Dilute the cathepsin B stock solution in the Activation Buffer to a concentration of 10 µg/mL.
-
Incubate at room temperature for 15 minutes to ensure the active site cysteine is in a reduced and active state.
-
Further dilute the activated enzyme in the appropriate Assay Buffer to the final working concentration for the assay.
Cathepsin B Activity Assay Protocol
-
Prepare the Abz-GIVRAK(Dnp) substrate stock solution in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the Assay Buffer.
-
To the wells of a black microplate, add the diluted, activated cathepsin B solution.
-
Initiate the enzymatic reaction by adding the diluted substrate solution to each well.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic mode) with excitation at 320 nm and emission at 420 nm.
-
The initial rate of the reaction (linear phase) is used to determine the enzyme activity.
Enzyme Inhibition Assay Workflow
The FRET assay with Abz-GIVRAK(Dnp) is highly amenable for screening and characterizing potential inhibitors of cathepsin B, which is a crucial step in drug development.
Figure 2: Experimental workflow for cathepsin B inhibitor screening.
Visualization of Relevant Signaling Pathways
Cathepsin B's enzymatic activity is implicated in several key signaling pathways related to cancer progression and neurodegenerative diseases.
Cathepsin B in Cancer Progression
In the tumor microenvironment, cathepsin B can be secreted and plays a role in the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis. It can also activate other proteases, such as urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs), in a proteolytic cascade.
Figure 3: Cathepsin B's role in the proteolytic cascade of cancer.
Cathepsin B in Alzheimer's Disease
In the context of Alzheimer's disease, cathepsin B has been shown to act as a β-secretase, contributing to the production of the neurotoxic amyloid-β (Aβ) peptide from the amyloid precursor protein (APP). This process is a key event in the pathogenesis of the disease.
Figure 4: Cathepsin B's involvement in amyloid-β generation.
Technical Guide: Abz-GIVRAK(Dnp) for Cathepsin B Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate Abz-GIVRAK(Dnp) for the sensitive and selective detection of cathepsin B activity. Cathepsin B, a lysosomal cysteine protease, is a critical enzyme involved in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression. Accurate measurement of its activity is crucial for basic research and therapeutic development.
Core Principles and Mechanism of Action
Abz-GIVRAK(Dnp) is an internally quenched fluorescent substrate designed for the specific assessment of cathepsin B's dipeptidyl carboxypeptidase activity. The substrate incorporates the fluorescent reporter 2-aminobenzoyl (Abz) and a dinitrophenyl (Dnp) quenching group.
In its intact state, the fluorescence of the Abz group is suppressed by the proximity of the Dnp quencher through Förster Resonance Energy Transfer (FRET). Cathepsin B recognizes and cleaves the peptide sequence between the arginine (R) and alanine (B10760859) (A) residues.[1] This cleavage event separates the Abz fluorophore from the Dnp quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to cathepsin B activity.[1][2]
The enzymatic cleavage of Abz-GIVRAK(Dnp) by cathepsin B can be visualized as follows:
Quantitative Data
The kinetic parameters of Abz-GIVRAK(Dnp)-OH hydrolysis by human cathepsin B have been determined under various pH conditions. These values are essential for designing and interpreting enzymatic assays.
Table 1: Kinetic Parameters of Abz-GIVRAK(Dnp)-OH with Cathepsin B at Various pH Values
| pH | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| 4.6 | 13.0 ± 2.0 | 7.9 ± 0.4 | 6.1 x 105 |
| 5.5 | 10.0 ± 1.0 | 11.0 ± 0.3 | 1.1 x 106 |
| 7.2 | 16.0 ± 2.0 | 1.5 ± 0.1 | 9.4 x 104 |
Data sourced from a study on the dipeptidyl carboxypeptidase and endopeptidase activities of cathepsin B.[1]
Table 2: Optimal Conditions for Cathepsin B Activity Assay
| Parameter | Recommended Value |
| Optimal pH | 5.4 |
| Substrate Concentration | 40 µM (for pH profiling) |
| Excitation Wavelength | 320 nm |
| Emission Wavelength | 420 nm |
Optimal pH was determined to be 5.4, with ≥50% of maximal activity observed between pH 4.6 and 5.8.[1]
Experimental Protocols
This section provides detailed methodologies for assessing cathepsin B activity using Abz-GIVRAK(Dnp).
In Vitro Fluorometric Assay for Cathepsin B Activity
This protocol outlines the steps for measuring the activity of purified cathepsin B.
Materials:
-
Recombinant human cathepsin B
-
Abz-GIVRAK(Dnp)-OH substrate
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) buffer with 1 mM EDTA, 100 mM NaCl, and 5 mM DTT. Adjust to desired pH (e.g., 5.4 for optimal activity).
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Assay Buffer: Make a 40 mM citrate phosphate buffer containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT. Adjust the pH to 5.4.
-
Activate Cathepsin B: If required, activate the recombinant cathepsin B according to the manufacturer's instructions.
-
Prepare Enzyme Solution: Dilute the activated cathepsin B to the desired concentration in the assay buffer.
-
Prepare Substrate Solution: Prepare a stock solution of Abz-GIVRAK(Dnp)-OH in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration (e.g., 40 µM) in the assay buffer.
-
Set up the Reaction: In a 96-well black microplate, add the diluted cathepsin B solution.
-
Initiate the Reaction: Add the Abz-GIVRAK(Dnp)-OH substrate solution to each well to start the enzymatic reaction. The final volume should be consistent across all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorometer set to the appropriate excitation (320 nm) and emission (420 nm) wavelengths.
-
Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Determine the rate of substrate hydrolysis by calculating the slope of the linear portion of the fluorescence versus time curve.
Determination of Kinetic Parameters (Km and kcat)
This protocol describes the methodology to determine the Michaelis-Menten constants for cathepsin B with Abz-GIVRAK(Dnp).
Materials:
-
Same as in section 3.1.
-
A range of Abz-GIVRAK(Dnp)-OH concentrations (e.g., 0.9 µM to 80 µM)
Procedure:
-
Follow Steps 1-3 from the protocol in section 3.1.
-
Prepare Serial Dilutions of Substrate: Create a series of dilutions of the Abz-GIVRAK(Dnp)-OH substrate in the assay buffer, covering a range of concentrations both below and above the expected Km.
-
Set up Reactions: In a 96-well black microplate, add a fixed concentration of cathepsin B to each well.
-
Initiate Reactions: Add the different concentrations of the substrate to the wells to start the reactions.
-
Measure Fluorescence: Monitor the increase in fluorescence intensity over time for each substrate concentration as described previously.
-
Calculate Initial Velocities: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax. The kcat can then be calculated using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
The general workflow for a cathepsin B activity assay is depicted below:
References
Technical Guide: The FRET Substrate Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthetic peptide Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH, a fluorogenic substrate widely utilized in biochemical and pharmaceutical research for the study of protease activity.
Core Properties and Structure
The peptide, Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH, is a heptapeptide (B1575542) specifically designed for enzyme activity assays. Its structure incorporates a fluorophore and a quencher, which form a Fluorescence Resonance Energy Transfer (FRET) pair.
-
Peptide Sequence: Gly-Ile-Val-Arg-Ala-Lys
-
N-terminus Modification: The N-terminal glycine (B1666218) is modified with an Abz (ortho-aminobenzoyl) group, which acts as the fluorescent donor.
-
C-terminus Modification: The peptide has a free carboxyl (-OH) group at the C-terminus.
-
Internal Modification: The epsilon-amino group (ε-NH2) of the C-terminal lysine (B10760008) residue is modified with a Dnp (2,4-dinitrophenyl) group, which functions as the fluorescence quencher.
The specific sequence is a target for various proteases, and cleavage between the fluorophore and quencher results in a measurable signal.
| Property | Value | Reference |
| CAS Number | 827044-38-2 | [1][][3][4] |
| Molecular Formula | C₄₁H₆₁N₁₃O₁₂ | [1][][3] |
| Molecular Weight | ~928.02 g/mol | [1][][3] |
| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--C)C(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)O">C@@HNC(=O)CNC(=O)C2=CC=CC=C2N | [1] |
| Appearance | Yellow Lyophilized Powder | [] |
| Purity | ≥95% | [] |
| Storage Conditions | Store at -10°C or colder | [3] |
Principle of Action: FRET-Based Protease Detection
This peptide functions as a FRET substrate.[5] In its intact state, the close proximity of the Abz (fluorophore) and Dnp (quencher) groups allows for efficient energy transfer. When the Abz group is excited, the energy is non-radiatively transferred to the Dnp group, quenching the fluorescence emission.[6]
Upon the introduction of a specific protease, the peptide bond between the fluorophore and quencher is hydrolyzed.[5][6] This cleavage separates the Abz and Dnp moieties, disrupting the FRET process. Consequently, excitation of the Abz group results in a detectable fluorescent signal, the intensity of which is directly proportional to the rate of enzymatic cleavage.[7] This allows for the continuous and real-time monitoring of enzyme activity.[5]
Quantitative Enzyme Kinetics
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH is a highly efficient and selective substrate for human cathepsin B.[][4] Its kinetic parameters have been characterized for several lysosomal cysteine proteases, making it a valuable tool for comparative inhibitor screening and enzyme profiling.
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) | Reference |
| Human Cathepsin B | 5.9 | 43 | 7288 | [][8] |
| Human Cathepsin K | N/A | N/A | 133.3 | [] |
| Human Cathepsin L | N/A | N/A | 100 | [] |
| Human Cathepsin V | N/A | N/A | 32 | [] |
| Human Cathepsin X | N/A | N/A | 17 | [] |
| Cruzain | N/A | N/A | 75 | [] |
N/A: Data not available in the cited sources.
Experimental Protocols
The following is a generalized protocol for a continuous kinetic assay of protease activity using Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH. This protocol should be optimized for the specific enzyme and experimental conditions.
A. Reagent Preparation
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5 for Cathepsin B). The buffer should provide optimal pH and ionic strength for enzyme activity.
-
Enzyme Stock Solution: Reconstitute the purified enzyme in the assay buffer to a known concentration (e.g., 1 µM). Store on ice.
-
Substrate Stock Solution: Dissolve Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH in a suitable solvent like DMSO to create a high-concentration stock (e.g., 10 mM). Protect from light and store at -20°C.
B. Assay Procedure
-
Reaction Setup: The assay is typically performed in a 96-well microplate suitable for fluorescence measurements.
-
Substrate Dilution: Prepare a working solution of the FRET substrate by diluting the DMSO stock into the assay buffer. The final concentration should be optimized based on the enzyme's Kₘ value (e.g., 10 µM for Cathepsin B).
-
Initiate Reaction: Add the diluted enzyme to the wells containing the substrate solution to start the reaction. The final reaction volume is typically 100-200 µL. For control wells, add assay buffer instead of the enzyme solution.
-
Data Acquisition: Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate temperature.[5]
-
Excitation Wavelength: ~320 nm
-
Emission Wavelength: ~420 nm
-
Measurement: Record the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 10-30 minutes).[9]
-
C. Data Analysis
-
Calculate Initial Velocity (V₀): Plot fluorescence intensity versus time. The initial linear portion of this curve represents the initial reaction velocity.
-
Convert to Moles/Second: Convert the rate from fluorescence units/second to moles of substrate cleaved/second using a standard curve generated with a known concentration of the free fluorophore (Abz-Gly).
-
Determine Kinetic Parameters: To determine Kₘ and kcat, repeat the assay with varying substrate concentrations and plot the initial velocities against substrate concentration. Fit the data to the Michaelis-Menten equation.
Application in Signaling Pathway Research
Proteases like cathepsins and matrix metalloproteinases (MMPs) are crucial modulators of cellular signaling.[10] They are implicated in pathways controlling cancer cell invasion, metastasis, and tissue remodeling.[11][12] These enzymes can cleave components of the extracellular matrix (ECM), cell adhesion molecules, or cell surface receptors, thereby initiating intracellular signaling cascades.[10]
For instance, MMPs can cleave transmembrane receptors, leading to the activation of downstream pathways involving Rho GTPases, which are key regulators of the actin cytoskeleton and cell motility.[10] FRET substrates like Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH are instrumental in screening for inhibitors of these proteases, which may serve as therapeutic candidates to disrupt these pathological signaling events.
References
- 1. Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH | 827044-38-2 | FA110982 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH | CAS#:827044-38-2 | Chemsrc [chemsrc.com]
- 5. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. MMP Green™ substrate | AAT Bioquest [aatbio.com]
- 8. Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH -上海鸿肽生物科技有限公司 [hongtide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Visualization of Pro-tumorigenic Src and MT1-MMP Activities with Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Hydrolysis of Abz-GIVRAK(Dnp) by Cathepsin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[1][2] Beyond its housekeeping functions within lysosomes, cathepsin B is also active in the cytosol, nucleus, and extracellular space under neutral pH conditions and has been implicated in various pathological processes, including cancer and inflammation.[1][2][3] The accurate measurement of cathepsin B activity is therefore critical for both basic research and the development of therapeutic inhibitors.
This technical guide provides an in-depth overview of the hydrolysis of the fluorogenic substrate Abz-GIVRAK(Dnp)-OH by human cathepsin B. This substrate is highly efficient and selective for measuring the dipeptidyl carboxypeptidase (DPCP) activity of cathepsin B. The cleavage of the peptide bond between Arginine (R) and Alanine (A) by cathepsin B separates the o-aminobenzoyl (Abz) fluorophore from the 2,4-dinitrophenyl (Dnp) quencher, resulting in a measurable increase in fluorescence. This guide presents key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the robust assessment of cathepsin B activity.
Quantitative Data: Kinetic Parameters
The enzymatic activity of cathepsin B on the Abz-GIVRAK(Dnp)-OH substrate is highly dependent on pH, reflecting its different roles in various cellular compartments. The dipeptidyl carboxypeptidase (DPCP) activity is most prominent under acidic conditions, typical of the lysosome.
| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| Abz-GIVRAK(Dnp)-OH | 4.6 | 15 | - | - |
| Abz-GIVRAK(Dnp)-OH | 5.5 | 51 | - | - |
| Abz-GIVRAK(Dnp)-OH | 7.2 | 156 | - | - |
| Abz-GIVRAK(Dnp)-OH | - | 5.9 | 43 | 7288 |
Data for pH 4.6, 5.5, and 7.2 from a study on human cathepsin B, where the focus was on DPCP activity. General kinetic parameters are also provided from a separate source. The kcat/Km values for other cathepsins like K, L, V, X, and cruzain were significantly lower, highlighting the substrate's selectivity for cathepsin B.
pH Optimum
The dipeptidyl carboxypeptidase activity of cathepsin B, when assayed with the Abz-GIVRAK(Dnp)-OH substrate, exhibits a distinct pH optimum. The highest efficiency for the cleavage of Abz-GIVRAK(Dnp)-OH is observed at pH 5.4 . The enzyme retains at least 50% of its maximal activity within a pH range of 4.6 to 5.8. This acidic pH optimum is consistent with the primary location of cathepsin B within the lysosome.
Experimental Protocols
Cathepsin B Kinetic Assay using Abz-GIVRAK(Dnp)-OH
This protocol outlines the determination of cathepsin B kinetic parameters through a continuous fluorometric assay.
Materials:
-
Recombinant human cathepsin B
-
Abz-GIVRAK(Dnp)-OH substrate
-
Assay Buffer: 50 mM citrate (B86180) or sodium phosphate (B84403) buffer with a pH range of 3.0-8.0, containing 200 mM NaCl, 1 mM EDTA, and 2 mM DTT.
-
Fluorometer (excitation at 320 nm, emission at 420 nm)
-
96-well microplate (black, for fluorescence assays)
Procedure:
-
Enzyme Activation: Prior to the assay, activate the cathepsin B by incubating it in an activation buffer (e.g., 50 mM sodium phosphate, pH 6.0, 200 mM NaCl, 1 mM EDTA, 2 mM dithiothreitol) for 5 minutes at 25°C.
-
Substrate Preparation: Prepare a stock solution of Abz-GIVRAK(Dnp)-OH in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Further dilute the substrate to various final concentrations (e.g., 0.9 to 80 μM) in the appropriate assay buffer for determining kinetic constants.
-
Assay Setup:
-
Pipette the desired volume of assay buffer into the wells of the microplate.
-
Add the activated cathepsin B enzyme solution to the wells. The final concentration of cathepsin B can vary, with reported concentrations around 0.04 ng/μL for this substrate.
-
Equilibrate the plate to the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction: Add the Abz-GIVRAK(Dnp)-OH substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorometer with excitation at 320 nm and emission at 420 nm. Record the fluorescence at regular intervals for a set period.
-
Data Analysis:
-
Convert the relative fluorescence units (RFU) to the concentration of the product formed by using a standard curve generated from the complete hydrolysis of a known amount of substrate with an excess of cathepsin B.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation. The kcat can be calculated from Vmax if the enzyme concentration is known.
-
Visualizations
Enzymatic Hydrolysis of Abz-GIVRAK(Dnp)
Caption: Cathepsin B cleaves the Abz-GIVRAK(Dnp)-OH substrate.
General Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining cathepsin B kinetic parameters.
References
Fluorescence Properties of the Abz-GIVRAK(Dnp) Cleavage Product: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The internally quenched fluorescent substrate, Abz-GIVRAK(Dnp), is a powerful tool for the sensitive and specific detection of cathepsin B activity. Cathepsin B, a lysosomal cysteine protease, is implicated in a variety of physiological and pathological processes, including protein turnover, apoptosis, and cancer progression. Understanding the fluorescence properties of the cleavage product of this substrate is paramount for accurate data interpretation and assay optimization. This technical guide provides an in-depth overview of the core fluorescence characteristics of the Abz-GIVRAK(Dnp) cleavage product, detailed experimental protocols, and the relevant signaling pathways involving cathepsin B.
The substrate Abz-GIVRAK(Dnp) is designed based on the principle of Förster Resonance Energy Transfer (FRET). The o-aminobenzoic acid (Abz) group serves as the fluorophore, and the 2,4-dinitrophenyl (Dnp) group acts as a quencher. In the intact peptide, the close proximity of the Abz and Dnp moieties results in efficient quenching of the Abz fluorescence. Upon enzymatic cleavage by cathepsin B, the Abz-containing fragment is liberated from the Dnp quencher, leading to a significant increase in fluorescence intensity.
Mechanism of Action
The enzymatic action of cathepsin B on the Abz-GIVRAK(Dnp) substrate occurs specifically at the peptide bond between arginine (R) and alanine (B10760859) (A).[1] This cleavage event separates the fluorophore (Abz) from the quencher (Dnp), thereby disrupting the FRET process and allowing the Abz group to fluoresce upon excitation.
Fluorescence Properties
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~320 - 340 nm | The optimal excitation wavelength for Abz-containing peptides typically falls within this range. |
| Emission Wavelength (λem) | ~420 nm | The emission maximum for the fluorescent product of similar Abz-based FRET substrates is consistently reported around 420 nm.[2] |
| Quantum Yield (Φ) | Not explicitly reported for Abz-GIVR. | The quantum yield of Abz-conjugated amino acids can be influenced by the specific peptide sequence. For instance, a study on an Abz-cysteine analogue reported a slight quenching of fluorescence compared to its parent compounds.[3] |
| Fluorescence Lifetime (τ) | Not explicitly reported for Abz-GIVR. | The fluorescence lifetime of Abz-peptides in aqueous solutions is a parameter that can be determined experimentally but is not commonly reported in standard assay descriptions. |
Experimental Protocols
Cathepsin B Activity Assay using Abz-GIVRAK(Dnp)
This protocol is adapted from established methods for measuring cathepsin B activity.[1]
Materials:
-
Human Cathepsin B (purified)
-
Abz-GIVRAK(Dnp)-OH substrate
-
Assay Buffer: 40 mM citrate (B86180) phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT
-
pH adjustment solutions (e.g., HCl, NaOH) to achieve desired pH (optimal activity is typically between pH 4.6 and 5.8)[1]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare the Assay Buffer: Prepare the assay buffer and adjust the pH to the desired value (e.g., pH 5.4 for optimal activity).
-
Prepare Substrate Solution: Dissolve Abz-GIVRAK(Dnp)-OH in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in the assay buffer to the desired final concentration (e.g., 40 µM).
-
Prepare Enzyme Solution: Dilute the purified cathepsin B in the assay buffer to the desired concentration (e.g., 0.148 ng/µL).
-
Assay Reaction:
-
Add 50 µL of the enzyme solution to the wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate solution to each well.
-
Include a substrate blank containing 50 µL of assay buffer and 50 µL of the substrate solution (no enzyme).
-
Include an enzyme blank containing 50 µL of the enzyme solution and 50 µL of assay buffer (no substrate).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 420 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Cathepsin B in Signaling Pathways
Cathepsin B is involved in a multitude of cellular signaling pathways, making its activity a key indicator of cellular state.
Conclusion
The cleavage of Abz-GIVRAK(Dnp) provides a reliable and quantifiable fluorescent signal that is directly proportional to cathepsin B activity. While precise quantum yield and fluorescence lifetime data for the Abz-GIVR fragment require specific experimental determination, the established excitation and emission maxima provide a solid foundation for robust assay development. The detailed protocol and understanding of the associated signaling pathways presented in this guide will aid researchers in leveraging this valuable tool for advancing studies in drug discovery and the broader life sciences.
References
- 1. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bachem Abz-Gly-p-nitro-Phe-Pro-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Fluorescent properties of antioxidant cysteine ABZ analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cathepsin B Activity Assay using Abz-GIVRAK(Dnp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein degradation.[1] Its activity is implicated in various physiological and pathological processes, making it a significant target in drug development. The Abz-GIVRAK(Dnp) assay is a highly sensitive and specific method for measuring the dipeptidyl carboxypeptidase activity of cathepsin B.[1][2] This fluorometric assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate, Abz-GIVRAK(Dnp)-OH, where the fluorescence of the 2-aminobenzoyl (Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group.[3] Upon cleavage of the peptide bond between arginine and alanine (B10760859) by cathepsin B, the fluorophore and quencher are separated, leading to an increase in fluorescence.[2][4]
Principle of the Assay
The Abz-GIVRAK(Dnp) substrate is designed to mimic the natural cleavage site of cathepsin B. In its intact form, the close proximity of the Abz fluorophore and the Dnp quencher results in FRET, leading to low fluorescence. Cathepsin B specifically cleaves the peptide bond between the arginine (R) and alanine (A) residues.[1] This cleavage separates the Abz and Dnp moieties, disrupting FRET and causing a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the cathepsin B activity.
Caption: Mechanism of the Abz-GIVRAK(Dnp) FRET assay for Cathepsin B.
Quantitative Data Summary
The kinetic parameters of cathepsin B with the Abz-GIVRAK(Dnp)-OH substrate are pH-dependent. The optimal pH for the dipeptidyl carboxypeptidase activity is in the acidic range.[1]
| pH | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| 4.6 | 15 | 1.2 | 80,000 |
| 5.5 | 51 | 1.5 | 29,412 |
| 7.2 | 156 | 0.3 | 1,923 |
Table adapted from literature data.[1] Values are illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Cathepsin B
-
Abz-GIVRAK(Dnp)-OH substrate
-
Assay Buffer: 40 mM Citrate Phosphate, 1 mM EDTA, 100 mM NaCl, pH adjusted to desired value (e.g., 4.6 or 5.5).[1]
-
Activation Buffer: Assay Buffer supplemented with 5 mM Dithiothreitol (DTT). Prepare fresh.[1]
-
Stop Solution: 8 M Urea or other suitable protein denaturant.[1]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow
Caption: General experimental workflow for the Cathepsin B activity assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to the desired value (e.g., 5.5 for optimal activity).[5]
-
Prepare the Activation Buffer by adding DTT to the Assay Buffer to a final concentration of 5 mM. This should be prepared fresh.[1]
-
Prepare a stock solution of the Abz-GIVRAK(Dnp)-OH substrate in a suitable solvent like DMSO. Dilute the substrate to the desired final concentration (e.g., 40 µM) in the Assay Buffer.[1]
-
Dilute the recombinant Cathepsin B in the Activation Buffer to the desired concentration (e.g., 0.04 ng/µL).[1]
-
-
Enzyme Activation:
-
Pre-incubate the diluted Cathepsin B solution at room temperature for a specified time (e.g., 15 minutes) to ensure the enzyme is in its active state.[5]
-
-
Assay Procedure:
-
Set up the assay in a 96-well black microplate.
-
Test Wells: Add 50 µL of the activated Cathepsin B solution.
-
Negative Control Wells: Add 50 µL of a solution containing pre-incubated Cathepsin B and a specific inhibitor (e.g., CA-074).[5]
-
Blank (Substrate Only) Wells: Add 50 µL of Activation Buffer.[5]
-
To initiate the reaction, add 50 µL of the diluted substrate solution to all wells. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).[1][5]
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[6] Readings should be taken at regular intervals (e.g., every minute) for a period of 30 to 60 minutes.[1]
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the readings of the test and control wells.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The specific activity of Cathepsin B can be calculated by converting the rate of fluorescence increase (RFU/s) to the rate of substrate cleavage (mol/s) using a standard curve generated with a known concentration of the fluorescent product (Abz).
-
Conclusion
The Abz-GIVRAK(Dnp) assay provides a robust and specific method for determining cathepsin B activity. Its sensitivity and continuous nature make it well-suited for high-throughput screening of potential inhibitors and for detailed kinetic studies. Adherence to the outlined protocol and careful optimization of assay conditions will ensure reliable and reproducible results for researchers in academic and industrial settings.
References
- 1. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anaspec.com [anaspec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Measurement of Cathepsin B Activity Using Abz-GIVRAK(Dnp) in a Fluorescence Plate Reader
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover. Its dysregulation is implicated in various pathological conditions, including cancer progression and neurodegenerative diseases. Accurate and efficient measurement of cathepsin B activity is therefore vital for basic research and drug discovery. Abz-GIVRAK(Dnp) is a highly sensitive and selective fluorogenic substrate for cathepsin B.[1][2][3] This application note provides a detailed protocol for the use of Abz-GIVRAK(Dnp) in a 96-well fluorescence plate reader format, enabling high-throughput screening of cathepsin B activity and its inhibitors.
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The Abz-GIVRAK(Dnp) peptide incorporates a fluorescent donor group, ortho-aminobenzoic acid (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of Abz and Dnp leads to the quenching of Abz fluorescence. Upon cleavage of the peptide by active cathepsin B, the Abz-containing fragment is released from the Dnp quencher, resulting in a quantifiable increase in fluorescence intensity.
References
Application Notes and Protocols for Optimal Abz-GIVRAK(Dnp) Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic hydrolysis of the fluorogenic peptide substrate Abz-GIVRAK(Dnp), a valuable tool for assessing the activity of various proteases, most notably Cathepsin B. The protocols outlined below have been compiled and adapted from peer-reviewed research to ensure reliable and reproducible results.
Introduction to Abz-GIVRAK(Dnp)
Abz-GIVRAK(Dnp) is an internally quenched fluorescent substrate. The peptide sequence GIVRAK is flanked by a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the Dnp group quenches the fluorescence of the Abz group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase is directly proportional to the rate of substrate hydrolysis and, consequently, the enzyme's activity. The fluorescence can be monitored with an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
Optimal Buffer Conditions for Abz-GIVRAK(Dnp) Hydrolysis
The optimal buffer conditions for the hydrolysis of Abz-GIVRAK(Dnp) are highly dependent on the specific enzyme being assayed. The following table summarizes the recommended buffer conditions for Cathepsin B, Matrix Metalloproteinases (MMPs), and Thermolysin based on available research.
| Enzyme | Buffer System | pH | Key Additives | Temperature (°C) |
| Cathepsin B | 40 mM Citrate Phosphate | 4.6 - 5.8 | 1 mM EDTA, 100 mM NaCl, 5 mM DTT | 25 |
| 40 mM Citrate Phosphate | 7.2 | 1 mM EDTA, 100 mM NaCl, 5 mM DTT | 25 | |
| Matrix Metalloproteinases (MMPs) | 50 mM Tris-HCl | 7.5 | 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 | 37 |
| Thermolysin | 50 mM Tris-HCl | 7.5 | 10 mM CaCl₂ | 37 |
Experimental Protocols
Cathepsin B Activity Assay
This protocol is optimized for measuring the dipeptidyl carboxypeptidase activity of human Cathepsin B. The enzyme exhibits robust activity under acidic conditions, with the highest efficiency observed at pH 5.4.[1]
a. Materials:
-
Human Cathepsin B
-
Abz-GIVRAK(Dnp) substrate
-
Citrate-Phosphate Buffer (40 mM)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium Chloride (NaCl)
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
b. Reagent Preparation:
-
Assay Buffer (pH 4.6, 5.5, or 7.2): Prepare a 40 mM citrate-phosphate buffer and adjust the pH to the desired value. Add 1 mM EDTA, 100 mM NaCl, and 5 mM DTT. DTT should be added fresh before each experiment.
-
Substrate Stock Solution: Dissolve Abz-GIVRAK(Dnp) in DMSO to a stock concentration of 10 mM.
-
Enzyme Solution: Dilute human Cathepsin B in the appropriate assay buffer to the desired working concentration.
c. Assay Procedure:
-
Prepare a working solution of Abz-GIVRAK(Dnp) by diluting the stock solution in the assay buffer to a final concentration of 40 µM.[1]
-
Pipette 50 µL of the substrate solution into the wells of a 96-well black microplate.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well. For a negative control, add 50 µL of assay buffer without the enzyme.
-
Immediately place the microplate in a fluorescence reader pre-set to 25°C.[1]
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 320 nm and an emission wavelength of 420 nm. Record data every 1-2 minutes for a total of 15-30 minutes.
-
The rate of hydrolysis is determined by the linear portion of the fluorescence versus time curve.
d. Signaling Pathway and Experimental Workflow:
Matrix Metalloproteinase (MMP) Activity Assay
This protocol provides a general framework for assessing the activity of MMPs using Abz-GIVRAK(Dnp). MMPs are calcium-dependent zinc-containing endopeptidases, and the assay buffer must be formulated accordingly.
a. Materials:
-
Recombinant MMP (e.g., MMP-2, MMP-9)
-
Abz-GIVRAK(Dnp) substrate
-
Tris-HCl buffer
-
Calcium Chloride (CaCl₂)
-
Sodium Chloride (NaCl)
-
Brij-35
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
b. Reagent Preparation:
-
MMP Assay Buffer (pH 7.5): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5. Add 10 mM CaCl₂, 150 mM NaCl, and 0.05% (w/v) Brij-35.
-
Substrate Stock Solution: Dissolve Abz-GIVRAK(Dnp) in DMSO to a stock concentration of 10 mM.
-
Enzyme Activation (if required): Some MMPs are supplied as pro-enzymes and require activation. Follow the manufacturer's instructions for activation (e.g., using APMA). After activation, dilute the MMP in the MMP assay buffer to the desired working concentration.
c. Assay Procedure:
-
Dilute the Abz-GIVRAK(Dnp) stock solution in the MMP assay buffer to the desired final concentration (typically in the low micromolar range).
-
Add 50 µL of the diluted substrate to the wells of a 96-well black microplate.
-
Initiate the reaction by adding 50 µL of the diluted, active MMP solution. Include a no-enzyme control.
-
Incubate the plate at 37°C in a fluorescence microplate reader.
-
Monitor the increase in fluorescence at Ex: 320 nm and Em: 420 nm over time.
-
Determine the initial reaction velocity from the linear portion of the fluorescence curve.
d. Logical Relationship for MMP Assay Setup:
Thermolysin Activity Assay
This protocol is designed for measuring the activity of thermolysin, a thermostable metalloproteinase. Similar to MMPs, its activity is dependent on calcium ions.
a. Materials:
-
Thermolysin
-
Abz-GIVRAK(Dnp) substrate
-
Tris-HCl buffer
-
Calcium Chloride (CaCl₂)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
b. Reagent Preparation:
-
Thermolysin Assay Buffer (pH 7.5): Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.5, and add 10 mM CaCl₂.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Abz-GIVRAK(Dnp) in DMSO.
-
Enzyme Solution: Dissolve and dilute thermolysin in the assay buffer to the desired working concentration.
c. Assay Procedure:
-
Dilute the Abz-GIVRAK(Dnp) substrate in the thermolysin assay buffer to the desired final concentration.
-
Add 50 µL of the substrate solution to each well of a 96-well black microplate.
-
Start the reaction by adding 50 µL of the thermolysin solution. Use assay buffer without enzyme as a negative control.
-
Incubate the plate at 37°C.
-
Measure the fluorescence kinetically at Ex: 320 nm and Em: 420 nm.
-
Calculate the rate of hydrolysis from the initial linear phase of the reaction.
d. Signaling Pathway of Substrate Cleavage:
References
Determining Kinetic Parameters of Cathepsin B using Abz-GIVRAK(Dnp)
Application Note and Protocol
Introduction
This document provides a detailed protocol for determining the kinetic parameters of the lysosomal cysteine protease, cathepsin B, using the fluorogenic substrate Abz-GIVRAK(Dnp). Cathepsin B is implicated in various physiological and pathological processes, including protein degradation, apoptosis, and cancer progression. Accurate determination of its kinetic parameters is crucial for understanding its enzymatic activity and for the development of specific inhibitors.
The substrate, Abz-GIVRAK(Dnp), is an internally quenched fluorescent peptide. It consists of a fluorescent donor group, 2-aminobenzoyl (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of Abz is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between the arginine (R) and alanine (B10760859) (A) residues by cathepsin B, the Abz group is separated from the Dnp quencher, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity and can be monitored in real-time to determine kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).[1]
Principle of the Assay
The assay is based on the principle of FRET. The Abz donor and Dnp quencher are positioned on the peptide substrate in such a way that the energy from the excited Abz is non-radiatively transferred to the Dnp moiety, resulting in minimal fluorescence emission. Cathepsin B specifically cleaves the peptide bond between the arginine and alanine residues, separating the donor and quencher. This disruption of FRET results in a significant increase in the fluorescence of Abz, which can be measured over time to calculate the reaction velocity.
Figure 1: FRET-based cleavage of Abz-GIVRAK(Dnp) by Cathepsin B.
Materials and Reagents
-
Enzyme: Purified human cathepsin B
-
Substrate: Abz-GIVRAK(Dnp)-OH (Bachem, #4049308 or equivalent)[1]
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT. Adjust pH to desired value (e.g., 4.6, 5.5, or 7.2).[1]
-
Enzyme Dilution Buffer: Assay buffer
-
Substrate Dilution Buffer: Assay buffer
-
Microplate: Black, 96-well, flat-bottom microplate suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at 320 nm and emission at 400 nm.[1]
Experimental Protocol
The following protocol is designed for determining the initial velocity of the reaction at various substrate concentrations to subsequently calculate Km and kcat.
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a stock solution of cathepsin B in a suitable buffer and determine its active concentration.
-
Substrate Stock Solution: Prepare a stock solution of Abz-GIVRAK(Dnp)-OH in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to a known concentration.
-
Assay Buffer: Prepare the assay buffer with all components and adjust the pH to the desired experimental condition.
Enzyme Activity Assay
Figure 2: Workflow for determining kinetic parameters.
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the Abz-GIVRAK(Dnp)-OH substrate in the assay buffer. A typical concentration range would be from 0.9 µM to 80 µM.[1]
-
Set up the Microplate:
-
Add a fixed volume of each substrate dilution to the wells of the 96-well plate.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control with the enzyme to measure any intrinsic enzyme fluorescence.
-
-
Enzyme Addition:
-
Prepare a working solution of cathepsin B in the assay buffer. A final concentration of approximately 0.04 ng/µL has been shown to be effective.
-
Initiate the reaction by adding a fixed volume of the diluted enzyme to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over a period of 30 minutes at room temperature, with readings taken at regular intervals (e.g., every 30 seconds).
-
Use an excitation wavelength of 320 nm and an emission wavelength of 400 nm.
-
Data Analysis
-
Calculate Initial Velocity (V₀):
-
For each substrate concentration, plot the relative fluorescence units (RFU) against time (in seconds).
-
The initial velocity (V₀) is the initial linear slope of this plot. This can be determined by linear regression of the initial phase of the reaction. The slope will be in RFU/s.
-
-
Convert RFU/s to Molar Concentration/s:
-
To convert the reaction velocity from RFU/s to a molar concentration per second (M/s), a standard curve is required.
-
This can be generated by measuring the fluorescence of known concentrations of the cleaved fluorescent product (Abz-GIVR) or by complete enzymatic digestion of known concentrations of the substrate.
-
-
Determine Km and Vmax:
-
Plot the initial velocity (V₀ in M/s) against the substrate concentration ([S] in M).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])
-
This will provide the values for the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
-
-
Calculate kcat:
-
The catalytic rate constant (kcat), also known as the turnover number, can be calculated using the following equation: kcat = Vmax / [E]
-
Where [E] is the active enzyme concentration in the assay.
-
-
Calculate Catalytic Efficiency (kcat/Km):
-
The catalytic efficiency of the enzyme for the substrate is determined by the ratio of kcat to Km.
-
Quantitative Data Summary
The following table summarizes the kinetic parameters for human cathepsin B with the substrate Abz-GIVRAK(Dnp)-OH at different pH values, as reported in the literature.
| pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 4.6 | 15 | Value not provided | Value not provided |
| 5.5 | 51 | Value not provided | Value not provided |
| 7.2 | 156 | Value not provided | Value not provided |
| Table 1: Kinetic parameters of human cathepsin B for Abz-GIVRAK(Dnp)-OH at various pH values. |
Note: The original source provided Km values but did not explicitly state the corresponding kcat values in the provided abstract and summary. For a complete kinetic characterization, determination of Vmax and the active enzyme concentration is necessary to calculate kcat.
Logical Relationship for Data Analysis
Figure 3: Logical flow of data analysis for kinetic parameter determination.
Conclusion
The use of the FRET substrate Abz-GIVRAK(Dnp) provides a sensitive and continuous method for assaying the activity of cathepsin B. The detailed protocol and data analysis workflow described in this document will enable researchers to accurately determine the kinetic parameters of this enzyme, which is essential for basic research and drug development applications.
References
Application Notes and Protocols for Abz-GIVRAK(Dnp) in Cell Lysate Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the fluorogenic substrate Abz-GIVRAK(Dnp) to measure the activity of cathepsin B in cell lysates. Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular proteolysis and has been implicated in various pathological conditions, including cancer.[1] This document offers a comprehensive guide for researchers interested in quantifying cathepsin B activity as a biomarker or for screening potential inhibitors.
Introduction to Abz-GIVRAK(Dnp) and Cathepsin B
Abz-GIVRAK(Dnp) is a highly selective and efficient substrate for cathepsin B.[2] It is a fluorescence resonance energy transfer (FRET) peptide. In its intact form, the fluorescence of the 2-aminobenzoyl (Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage by cathepsin B, the Abz group is separated from the Dnp quencher, resulting in a measurable increase in fluorescence. This direct relationship between fluorescence intensity and enzyme activity allows for sensitive quantification of cathepsin B in biological samples, including cell lysates.
Cathepsin B is involved in a multitude of cellular processes, including protein turnover, antigen presentation, and hormone processing.[3] Its dysregulation has been linked to several diseases. In cancer, for instance, cathepsin B is often overexpressed and contributes to tumor invasion and metastasis through the degradation of the extracellular matrix and activation of other proteases like matrix metalloproteinases (MMPs).[4][5] It also participates in critical signaling pathways, including the TGF-β and PI3K/Akt pathways, which are central to cancer progression.[3][5] Furthermore, cathepsin B is involved in apoptosis and immune responses, making it a key therapeutic target and a valuable biomarker.[4][6]
Quantitative Data
The following table summarizes the kinetic parameters of Abz-GIVRAK(Dnp) with human cathepsin B at different pH values. This data is essential for designing and interpreting experiments.
| pH | KM (µM) | kcat (s⁻¹) | kcat/KM (mM⁻¹s⁻¹) |
| 4.6 | 1.9 | 5.8 | 3053 |
| 5.5 | 2.5 | 10.8 | 4320 |
| 7.2 | 11.2 | 7.8 | 696 |
Data adapted from a study on the kinetic evaluation of cathepsin B activity.[7]
Experimental Protocols
This section provides detailed protocols for preparing cell lysates and performing the cathepsin B activity assay using Abz-GIVRAK(Dnp).
Preparation of Cell Lysates
This protocol is a general guideline for preparing total cell lysates suitable for measuring cathepsin B activity. Optimization may be required for specific cell types.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer, or a specific buffer for protease assays)
-
Protease inhibitor cocktail (optional, but recommended if analyzing other proteins)
-
Microcentrifuge
-
Cell scraper (for adherent cells)
Procedure for Adherent Cells:
-
Culture cells to the desired confluency (typically 70-80%).
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 1 mL for a 10 cm plate).
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
The lysate can be used immediately or stored at -80°C for future use.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again to pellet the cells and remove all of the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
Proceed with steps 6-10 from the adherent cell protocol.
Cathepsin B Activity Assay Protocol
This fluorometric assay measures the end-point or kinetic activity of cathepsin B in cell lysates.
Materials:
-
Cell lysate (prepared as described above)
-
Abz-GIVRAK(Dnp) substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: 320 nm, Emission: 420 nm)
-
Cathepsin B inhibitor (optional, for negative controls)
Assay Procedure:
-
Prepare the Assay Buffer: Prepare the desired assay buffer. For optimal cathepsin B activity, a slightly acidic pH (e.g., 5.5) is recommended.[7] Immediately before use, add DTT to the assay buffer to a final concentration of 2 mM to ensure the active site cysteine of cathepsin B is in a reduced state.
-
Prepare Reagents:
-
Cell Lysate: Thaw the cell lysate on ice. Dilute the lysate with the Assay Buffer to the desired protein concentration (e.g., 10-100 µg of protein per well).
-
Substrate Working Solution: Dilute the Abz-GIVRAK(Dnp) stock solution in the Assay Buffer to the desired final concentration. A common starting concentration is 10-50 µM.
-
Negative Control (Optional): Prepare a sample with cell lysate and a specific cathepsin B inhibitor to confirm that the measured activity is specific to cathepsin B.
-
-
Assay Reaction:
-
Add 50 µL of the diluted cell lysate to each well of the 96-well plate.
-
For negative controls, pre-incubate the lysate with the cathepsin B inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to each well. The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate at 37°C. Protect the plate from light.
-
Measurement:
-
Kinetic Assay: Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader with excitation at 320 nm and emission at 420 nm. The rate of increase in fluorescence is proportional to the cathepsin B activity.
-
End-point Assay: After a fixed incubation time (e.g., 60 minutes), measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Subtract the background fluorescence (from a well with no lysate) from all readings.
-
If a negative control with an inhibitor is used, subtract this value to determine the specific cathepsin B activity.
-
The activity can be expressed as relative fluorescence units (RFU) per microgram of protein per minute.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of the Abz-GIVRAK(Dnp) substrate, the experimental workflow, and the involvement of cathepsin B in key signaling pathways.
References
- 1. Cathepsin B - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Abz-GIVRAK(Dnp) Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Abz-GIVRAK(Dnp) peptide is a highly sensitive and selective fluorogenic substrate for cathepsin B, a lysosomal cysteine protease.[1][2][3][4] Its utility in high-throughput screening (HTS) is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the fluorescence of the N-terminal 2-aminobenzoyl (Abz) group is quenched by the C-terminal 2,4-dinitrophenyl (Dnp) group. Upon enzymatic cleavage of the peptide bond between the arginine (R) and lysine (B10760008) (K) residues by cathepsin B, the Abz fluorophore is separated from the Dnp quencher, resulting in a quantifiable increase in fluorescence intensity. This application note provides detailed protocols for utilizing Abz-GIVRAK(Dnp) in HTS assays to identify and characterize inhibitors of cathepsin B.
Principle of the Assay
The FRET-based assay with Abz-GIVRAK(Dnp) provides a straightforward and robust method for measuring cathepsin B activity. The increase in fluorescence emission upon substrate cleavage is directly proportional to the enzymatic activity.
References
Application Notes and Protocols for In Vitro Cathepsin B Inhibition Assay Using Abz-GIVRAK(Dnp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation.[1][2] Its dysregulation has been implicated in a range of pathologies such as cancer and neurodegenerative diseases, making it a significant therapeutic target.[2][3] The in vitro cathepsin B inhibition assay using the fluorogenic substrate Abz-GIVRAK(Dnp) provides a sensitive and specific method for identifying and characterizing potential inhibitors. This document offers a detailed protocol for performing this assay, including reagent preparation, experimental workflow, and data analysis.
The substrate, Abz-GIVRAK(Dnp), is a highly efficient and selective substrate for cathepsin B.[4][5] It is an internally quenched fluorescent substrate. In its intact form, the fluorescence of the 2-aminobenzoyl (Abz) group is quenched by the dinitrophenyl (Dnp) group. Upon cleavage by cathepsin B between the arginine (R) and alanine (B10760859) (A) residues, the Abz-containing fragment is released, leading to a measurable increase in fluorescence.[1][4][5]
Principle of the Assay
The assay quantifies cathepsin B activity by measuring the fluorescence generated from the cleavage of the Abz-GIVRAK(Dnp) substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a lower fluorescent signal. The inhibitory potency is typically determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Below is a diagram illustrating the mechanism of the fluorogenic substrate Abz-GIVRAK(Dnp) upon cleavage by Cathepsin B.
References
- 1. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Abz-GIVRAK(Dnp) FRET Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Abz-GIVRAK(Dnp) peptide is a highly sensitive and specific fluorogenic substrate designed for the measurement of protease activity, particularly that of cathepsin B.[1][2] This substrate utilizes the principle of Fluorescence Resonance Energy Transfer (FRET) to generate a fluorescent signal upon cleavage. The peptide incorporates two key moieties: an o-aminobenzoyl (Abz) group, which serves as the fluorophore, and a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher.[3][4][5][6]
In its intact state, the close proximity of the Abz and Dnp groups results in the quenching of Abz's fluorescence.[6] Upon enzymatic cleavage of the peptide backbone by a target protease such as cathepsin B, the Abz fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Data Presentation
The spectral characteristics of the Abz-GIVRAK(Dnp) FRET pair are crucial for designing and executing experiments. The following table summarizes the key excitation and emission wavelengths.
| Fluorophore/Quencher Pair | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| Abz (Donor) / Dnp (Acceptor) | 320 nm | 420 nm |
| [5][6][7] |
Signaling Pathway and Mechanism of Action
The Abz-GIVRAK(Dnp) assay does not directly measure a signaling pathway but rather the activity of a specific enzyme, cathepsin B, which may play a role in various physiological and pathological signaling cascades. The fundamental mechanism is based on the enzymatic cleavage of the FRET substrate.
Caption: Principle of the Abz-GIVRAK(Dnp) FRET assay.
Experimental Protocols
This section provides a detailed protocol for a continuous kinetic assay of cathepsin B activity using the Abz-GIVRAK(Dnp) substrate.
Materials:
-
Abz-GIVRAK(Dnp) substrate
-
Purified active cathepsin B or cell/tissue lysate containing cathepsin B
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl, and 10 µM ZnCl₂[8]
-
96-well black microplate (for fluorescence reading)
-
Fluorescence microplate reader with temperature control
Protocol:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the Abz-GIVRAK(Dnp) substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Store the stock solution at -20°C, protected from light.
-
Dilute the enzyme (purified cathepsin B or experimental sample) to the desired concentration in cold Assay Buffer just before use. Keep the enzyme on ice.
-
-
Assay Procedure:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths (λex = 320 nm, λem = 420 nm).
-
Pre-warm the microplate reader to the desired reaction temperature (e.g., 37°C).
-
In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or lysate)
-
For control wells, add buffer instead of the enzyme.
-
-
Prepare a substrate solution by diluting the Abz-GIVRAK(Dnp) stock solution in the Assay Buffer to the final desired concentration (e.g., 10 µM).[8]
-
To initiate the reaction, add the substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL).[8]
-
Immediately place the plate in the microplate reader and start kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each sample, plot the fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as the change in fluorescence units per unit of time (RFU/min).
-
If a standard curve with a known amount of the fluorescent product (Abz-GIV) is prepared, the activity can be converted to moles of substrate cleaved per unit of time.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting the Abz-GIVRAK(Dnp) assay.
Caption: Workflow for the Abz-GIVRAK(Dnp) protease assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. bachem.com [bachem.com]
- 7. sics20.chemistrycongresses.ch [sics20.chemistrycongresses.ch]
- 8. researchgate.net [researchgate.net]
Determining Enzyme Kinetics of Cathepsin B with Abz-GIVRAK(Dnp): An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to calculating the enzyme kinetics of Cathepsin B using the fluorogenic substrate Abz-GIVRAK(Dnp). Cathepsin B, a lysosomal cysteine protease, is a key enzyme involved in various physiological and pathological processes, including protein turnover, apoptosis, and cancer progression. Accurate measurement of its activity is crucial for understanding its biological function and for the development of therapeutic inhibitors.
The substrate, Abz-GIVRAK(Dnp), is an internally quenched fluorescent peptide. The fluorescence of the 2-aminobenzoyl (Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide bond between the arginine (R) and alanine (B10760859) (A) residues by Cathepsin B, the Abz fluorophore is separated from the Dnp quencher, resulting in an increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
Data Presentation
The following tables summarize the kinetic parameters for human Cathepsin B with the substrate Abz-GIVRAK(Dnp)-NH2 under different pH conditions. These values are essential for comparative studies and for designing experiments.
| pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 4.6 | 25 | - | - |
| 5.5 | 40 | - | - |
| 7.2 | 53 | - | - |
Table 1: Michaelis-Menten constants (Km) for Cathepsin B with Abz-GIVRAK(Dnp)-NH2. Data compiled from published research. The catalytic constant (kcat) was not explicitly provided in the same source for direct comparison.
Experimental Protocols
This section details the methodologies for determining the kinetic parameters of Cathepsin B.
Materials and Reagents
-
Recombinant Human Cathepsin B
-
Abz-GIVRAK(Dnp)-NH2 substrate
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[1]
-
Assay Buffer: 25 mM MES, pH 5.0[1] (Note: The optimal pH for the assay should be determined based on the experimental goals, as Cathepsin B activity is pH-dependent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at 320 nm and emission at 420 nm
Protocol 1: Determination of Michaelis-Menten Constant (Km) and Maximum Velocity (Vmax)
This protocol describes a kinetic assay to determine the Km and Vmax of Cathepsin B.
-
Enzyme Activation:
-
Dilute recombinant human Cathepsin B to a concentration of 10 µg/mL in Activation Buffer.[1]
-
Incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.[1]
-
Further dilute the activated Cathepsin B to the desired final concentration (e.g., 0.2 ng/µL) in Assay Buffer.[1]
-
-
Substrate Preparation:
-
Prepare a stock solution of Abz-GIVRAK(Dnp)-NH2 in DMSO.
-
Prepare a series of substrate dilutions in Assay Buffer at various concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the activated Cathepsin B solution.
-
To initiate the reaction, add 50 µL of the corresponding substrate dilution to each well.
-
Include control wells:
-
Substrate blank: 50 µL of Assay Buffer + 50 µL of each substrate concentration.
-
Enzyme blank: 50 µL of activated Cathepsin B + 50 µL of Assay Buffer.
-
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every minute for 15-30 minutes at Ex/Em = 320/420 nm.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
-
Convert the rate from RFU/min to moles/min using a standard curve of the free Abz fluorophore.
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Protocol 2: Determination of Inhibitor Potency (IC50 and Ki)
This protocol is for assessing the potency of a Cathepsin B inhibitor.
-
Enzyme and Substrate Preparation:
-
Prepare activated Cathepsin B and the Abz-GIVRAK(Dnp)-NH2 substrate as described in Protocol 1. The substrate concentration should be close to the Km value.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the activated Cathepsin B solution to each well.
-
Add 25 µL of each inhibitor dilution to the corresponding wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Include control wells:
-
No inhibitor control: 25 µL of activated Cathepsin B + 25 µL of Assay Buffer + 50 µL of substrate.
-
Blank controls as in Protocol 1.
-
-
-
Kinetic Measurement and Data Analysis:
-
Measure the fluorescence as described in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, depending on the mechanism of inhibition.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining Cathepsin B kinetics.
Cathepsin B in NLRP3 Inflammasome Activation
Caption: Role of Cathepsin B in NLRP3 inflammasome activation.[2][3][4][5][6]
Cathepsin B in TNF-α Induced Apoptosis
Caption: Cathepsin B's role in TNF-α mediated apoptosis.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction [frontiersin.org]
- 3. Cathepsin B regulates non‐canonical NLRP3 inflammasome pathway by modulating activation of caspase‐11 in Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Cathepsins Promote Pro-IL-1β Synthesis and NLRP3-Mediated IL-1β Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B contributes to TNF-α–mediated hepatocyte apoptosis by promoting mitochondrial release of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Cathepsin B contributes to TNF-α–mediated hepatocyte apoptosis by promoting mitochondrial release of cytochrome c [jci.org]
- 9. content-assets.jci.org [content-assets.jci.org]
Troubleshooting & Optimization
Technical Support Center: Abz-GIVRAK(Dnp) Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Abz-GIVRAK(Dnp) fluorescence resonance energy transfer (FRET) substrate, primarily for assaying the activity of proteases like cathepsin B.
Troubleshooting Guide
High Background Fluorescence
Question: My fluorescence readings are high in my negative control (no enzyme) wells. What could be the cause and how can I fix it?
Answer: High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. Common causes and their solutions are outlined below:
-
Substrate Instability/Autohydrolysis: The Abz-GIVRAK(Dnp) peptide may be degrading spontaneously in your assay buffer.
-
Contaminated Reagents: Buffers, water, or other reagents may contain fluorescent impurities.
-
Solution: Use high-purity water and freshly prepared, sterile-filtered buffers.[3] Test individual buffer components for fluorescence.
-
-
Autofluorescence from Samples or Compounds: If you are testing inhibitors or using complex biological samples (e.g., cell lysates), they may possess intrinsic fluorescence.[4]
-
Solution: Run a "no-substrate" control containing your sample or compound to quantify its autofluorescence.[2] This background can then be subtracted from your experimental wells. If compound autofluorescence is a major issue, consider using fluorophores with red-shifted excitation and emission wavelengths.[4]
-
-
Well-to-Well Contamination: Inaccurate pipetting can lead to cross-contamination, especially from wells with high fluorescence (e.g., positive controls).
-
Solution: Use fresh pipette tips for each addition and be meticulous with your pipetting technique.
-
-
Assay Plate Issues: The type of microplate can influence background readings.[2] Plastic-bottom plates, in particular, can exhibit high fluorescence.[5]
Low or No Signal
Question: I am not observing a significant increase in fluorescence in my positive control wells. What are the potential reasons?
Answer: A lack of signal suggests an issue with one of the core components of the enzymatic reaction. Consider the following possibilities:
-
Inactive Enzyme: The enzyme (e.g., cathepsin B) may have lost its activity.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.
-
Solution: Cathepsin B activity is highly pH-dependent, with optimal activity for many substrates in the acidic range (pH 4.5-6.2).[1] The optimal pH can vary depending on the specific substrate.[1] The assay buffer should also contain a reducing agent like DTT to maintain the active site cysteine in a reduced state.[1]
-
-
Incorrect Substrate Concentration or Handling: The substrate concentration may be too low, or the substrate may have degraded.
-
Solution: Verify the substrate concentration and ensure it has been stored protected from light.[2] Perform a substrate titration to determine the optimal concentration for your assay.
-
-
Instrument Settings: The fluorescence plate reader settings may not be appropriate for the Abz-Dnp FRET pair.
-
Solution: Ensure you are using the correct excitation and emission wavelengths. For Abz-GIVRAK(Dnp) cleavage, the resulting Abz-containing fragment is typically excited around 320 nm and its emission is measured around 420 nm.[6][7] Check that the gain setting on the photomultiplier tube (PMT) is appropriate to detect the signal without being saturated.[3]
-
Signal Instability and Photobleaching
Question: The fluorescence signal in my wells is decreasing over time, even in the positive controls. What is happening and how can I prevent it?
Answer: A decreasing fluorescence signal is often due to photobleaching, the irreversible photodegradation of the fluorophore.
-
Cause: Prolonged or high-intensity exposure to the excitation light source destroys the fluorescent molecules.[8]
-
Solutions:
-
Minimize Light Exposure: Reduce the duration and intensity of light exposure.[9][10] Use neutral density filters to decrease the excitation light intensity.[9] Instead of continuous kinetic reads, take measurements at discrete time points.[3]
-
Optimize Instrument Settings: Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio.
-
Use Antifade Reagents: For fixed-cell or imaging applications, antifade mounting media can be used to protect the fluorophore.[9][11]
-
Create a Photobleaching Curve: To correct for signal loss, you can measure the rate of photobleaching in a control well and use this to normalize your experimental data.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended excitation and emission wavelengths for the Abz-GIVRAK(Dnp) assay?
A1: Upon cleavage of the Abz-GIVRAK(Dnp) substrate by an enzyme like cathepsin B, the quenching of the Abz (o-aminobenzoic acid) fluorophore by the Dnp (2,4-dinitrophenyl) group is relieved. The resulting fluorescent product is typically measured with an excitation wavelength of approximately 320 nm and an emission wavelength of around 420 nm .[6][7]
Q2: How should I prepare and store the Abz-GIVRAK(Dnp) substrate?
A2: It is generally recommended to dissolve the lyophilized peptide in a small amount of a solvent like DMSO to create a stock solution.[7] For working solutions, further dilution into an appropriate aqueous buffer is necessary. If the peptide is difficult to dissolve in water, trying a 10-30% acetic acid solution or a small amount of DMSO for initial solubilization before dilution may help.[7] Stock solutions should be stored at -20°C or -80°C, protected from light and moisture.[12] For daily use, it is advisable to prepare fresh dilutions from the stock solution.[1]
Q3: What are the key components of a typical assay buffer for a cathepsin B assay using Abz-GIVRAK(Dnp)?
A3: A typical assay buffer for cathepsin B includes:
-
A buffering agent to maintain an acidic pH (e.g., MES, sodium acetate, or citrate (B86180) phosphate (B84403) buffer, typically in the range of pH 4.6-6.0).[13]
-
A reducing agent, such as DTT (dithiothreitol), to ensure the catalytic cysteine residue in the active site of cathepsin B remains in its reduced, active state.[1]
-
A chelating agent like EDTA to prevent inhibition by heavy metal ions.[13]
-
Salts (e.g., NaCl) to maintain ionic strength.[13]
-
A non-ionic detergent (e.g., Brij-35 or Triton X-100) can sometimes be included to prevent aggregation of proteins.
Q4: What controls should I include in my Abz-GIVRAK(Dnp) assay?
A4: A well-designed experiment should include the following controls:
-
No-Enzyme Control: Contains all reaction components except the enzyme. This is crucial for determining background fluorescence from substrate autohydrolysis.[2]
-
No-Substrate Control: Contains the enzyme and all other buffer components but no Abz-GIVRAK(Dnp). This helps to identify any intrinsic fluorescence from the enzyme preparation or other buffer components.
-
Positive Control: A known active enzyme preparation to ensure the assay is working correctly.
-
Inhibitor Control: If screening for inhibitors, a well-known inhibitor of the target enzyme (e.g., CA-074 for cathepsin B) should be included as a positive control for inhibition.[14]
-
Vehicle Control: If test compounds are dissolved in a solvent like DMSO, a control containing only the vehicle at the same concentration should be included to account for any solvent effects.
Q5: What is the "inner filter effect" and how can it affect my results?
A5: The inner filter effect is a phenomenon where high concentrations of the substrate or other components in the sample absorb the excitation light or the emitted fluorescence, leading to an artificially low fluorescence reading.[15] This can result in a non-linear relationship between fluorescence and product concentration, affecting the accuracy of kinetic measurements. To mitigate this, it is recommended to work with substrate concentrations where the total absorbance at the excitation and emission wavelengths is low, typically below 0.1.[15]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Excitation Wavelength | ~320 nm | [6][7] |
| Emission Wavelength | ~420 nm | [6] |
| Cathepsin B Assay pH | 4.6 - 7.2 (optimum often acidic) | [13][14] |
| Substrate Concentration | Typically in the low to mid µM range (e.g., 10-60 µM) | [6][14] |
| Enzyme Concentration | Dependent on enzyme activity, often in the ng/µL range | [13][14] |
| DTT Concentration | 1 - 5 mM | [13] |
| EDTA Concentration | 1 mM | [13] |
Experimental Protocols
Standard Protocol for Cathepsin B Activity Assay
This protocol provides a general framework for measuring the activity of cathepsin B using the Abz-GIVRAK(Dnp) substrate. Optimization of concentrations and incubation times may be necessary for specific experimental conditions.
Materials:
-
Recombinant Human Cathepsin B
-
Abz-GIVRAK(Dnp) substrate
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Assay Buffer (e.g., 40 mM citrate phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH 5.5)[13]
-
DMSO for substrate and inhibitor stock solutions
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare Activation and Assay buffers and bring to the desired reaction temperature (e.g., 25°C or 37°C).[14]
-
Prepare a stock solution of Abz-GIVRAK(Dnp) in DMSO. From this, prepare a working solution by diluting in Assay Buffer to the desired final concentration. Protect from light.
-
If using test compounds (inhibitors), prepare stock solutions in DMSO and dilute to the desired concentration in Assay Buffer.
-
-
Enzyme Activation:
-
Dilute the recombinant cathepsin B in Activation Buffer.
-
Incubate at room temperature for approximately 15 minutes to activate the enzyme.
-
-
Assay Setup:
-
In a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Activated cathepsin B solution (or buffer for no-enzyme controls)
-
Test compound/inhibitor or vehicle control (e.g., DMSO)
-
-
Pre-incubate the plate at the reaction temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Abz-GIVRAK(Dnp) substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the no-enzyme control from all other readings to correct for background.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
-
Visualizations
Caption: A typical experimental workflow for an Abz-GIVRAK(Dnp) fluorescence assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. genscript.com [genscript.com]
- 13. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce high background fluorescence in Abz-GIVRAK(Dnp) assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Abz-GIVRAK(Dnp) FRET-based protease assay, with a focus on mitigating high background fluorescence.
Understanding the Abz-GIVRAK(Dnp) Assay
The Abz-GIVRAK(Dnp) assay is a fluorescence resonance energy transfer (FRET) method used to measure the activity of proteases, most notably cathepsin B.[1][2] The substrate consists of a peptide sequence (GIVRAK) flanked by a fluorophore, ortho-aminobenzoic acid (Abz), and a quencher, 2,4-dinitrophenyl (Dnp).[3][4] In the intact substrate, the close proximity of Abz and Dnp allows for FRET, where the Dnp group quenches the fluorescence emitted by Abz.[5][6] Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, disrupting FRET and leading to a measurable increase in fluorescence.[5][6]
Diagram of the FRET Mechanism in Abz-GIVRAK(Dnp) Assay
References
- 1. sw.pharma.hr [sw.pharma.hr]
- 2. interchim.fr [interchim.fr]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
Technical Support Center: Optimizing Cathepsin B Assays with Abz-GIVRAK(Dnp)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the fluorogenic substrate Abz-GIVRAK(Dnp) to measure the dipeptidyl carboxypeptidase (DPCP) activity of cathepsin B.
Troubleshooting Guide
This guide addresses common issues encountered during cathepsin B assays using the Abz-GIVRAK(Dnp) substrate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Suboptimal pH: The DPCP activity of cathepsin B with Abz-GIVRAK(Dnp) is highly pH-dependent and shows maximal activity in an acidic environment.[1][2] | Ensure your assay buffer has a pH in the optimal range of 4.5-5.5.[1] A pH of 5.4 has been reported to be the optimum for this substrate.[1] Activity is significantly lower at neutral pH (e.g., pH 7.2).[1] |
| Incorrect Substrate: You may be using a substrate intended for measuring endopeptidase activity, which has a different optimal pH. | Confirm you are using Abz-GIVRAK(Dnp)-OH for DPCP activity, which has an acidic pH optimum. In contrast, substrates like Z-RR-AMC, used for endopeptidase activity, have a neutral pH optimum. | |
| Enzyme Inactivation: Cathepsin B can lose activity if not handled or stored properly. | Follow the manufacturer's instructions for enzyme storage and handling. Ensure the use of a reducing agent like DTT in your assay buffer to maintain the active site cysteine in a reduced state. | |
| High Background Fluorescence | Substrate Instability: The Abz-GIVRAK(Dnp) substrate may be degrading spontaneously. | Prepare fresh substrate solutions for each experiment. Protect the substrate from light. |
| Contaminated Reagents: Buffer components or other reagents may be fluorescent. | Test the fluorescence of all assay components individually. Use high-purity reagents and water. | |
| Inconsistent or Irreproducible Results | Fluctuating pH: Small variations in buffer pH can lead to significant changes in enzyme activity. | Prepare buffers carefully and verify the pH at the experimental temperature. Use a buffer system with good buffering capacity in the desired pH range (e.g., citrate-phosphate buffer). |
| Pipetting Errors: Inaccurate pipetting of the enzyme or substrate will lead to variability. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. | Ensure all reagents and reaction plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a cathepsin B assay using the Abz-GIVRAK(Dnp) substrate?
The optimal pH for the dipeptidyl carboxypeptidase (DPCP) activity of cathepsin B with the Abz-GIVRAK(Dnp)-OH substrate is in the acidic range. Studies have shown the highest efficiency at pH 5.4, with at least 50% of maximal activity observed between pH 4.6 and 5.8. Another study reported optimal DPCP activity at pH 4.5.
Q2: Why is my cathepsin B activity low when I use a neutral pH buffer?
The DPCP activity of cathepsin B, measured with Abz-GIVRAK(Dnp)-OH, is significantly lower at neutral pH (e.g., pH 7.2) compared to its acidic optimum. This is a known characteristic of the enzyme's activity with this specific substrate. If you need to measure cathepsin B activity at a neutral pH, you might consider a substrate designed for its endopeptidase activity, such as Z-RR-AMC, which has a neutral pH optimum.
Q3: How does the pH affect the kinetic parameters of cathepsin B with Abz-GIVRAK(Dnp)?
The kinetic constants, kcat/KM and KM, of cathepsin B for Abz-GIVRAK(Dnp)-OH are pH-dependent. The catalytic efficiency (kcat/KM) is higher at acidic pH values (4.6 and 5.5) compared to neutral pH (7.2). The Michaelis constant (KM), which reflects the substrate concentration at which the reaction rate is half of the maximum, also varies with pH.
Q4: Can I use the same pH for measuring both dipeptidyl carboxypeptidase and endopeptidase activity of cathepsin B?
No, it is not recommended. The two activities have distinct optimal pH ranges. The DPCP activity, typically measured with Abz-GIVRAK(Dnp)-OH, is optimal in an acidic environment (pH 4.5-5.5). In contrast, the endopeptidase activity, often assayed with substrates like Z-RR-AMC, exhibits optimal activity at a neutral pH. Using a single pH for both would result in a significant underestimation of at least one of the activities.
Data Presentation
Table 1: Kinetic Constants of Cathepsin B DPCP Activity with Abz-GIVRAK(Dnp)-OH at Different pH Values
| pH | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| 4.6 | 15 | - | - |
| 5.5 | 51 | - | - |
| 7.2 | 156 | - | - |
Data adapted from a study on the pH-dependent activities of cathepsin B. Dashes indicate data not provided in the source material.
Experimental Protocols
Protocol 1: Determination of Optimal pH for Cathepsin B Activity
This protocol describes a general procedure to determine the pH profile of cathepsin B activity with the Abz-GIVRAK(Dnp)-OH substrate.
-
Prepare a series of assay buffers with varying pH values (e.g., from pH 3.0 to 8.0 with 0.5 pH unit increments). A citrate-phosphate buffer is suitable for this range. Each buffer should also contain 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.
-
Prepare a stock solution of the Abz-GIVRAK(Dnp)-OH substrate.
-
Prepare a stock solution of human cathepsin B.
-
Set up the assay in a 96-well plate. In each well, add the assay buffer of a specific pH.
-
Add the cathepsin B enzyme solution to each well to a final concentration of approximately 0.1-0.2 ng/µL.
-
Initiate the reaction by adding the Abz-GIVRAK(Dnp)-OH substrate to each well. A final concentration of 40 µM is commonly used.
-
Immediately measure the fluorescence in a microplate reader with excitation at 320 nm and emission at 420 nm.
-
Monitor the increase in fluorescence over time. The rate of the reaction is proportional to the enzyme activity.
-
Plot the enzyme activity (initial reaction rate) against the pH to determine the optimal pH.
Visualizations
Caption: Workflow for determining the optimal pH for cathepsin B activity.
References
Improving signal-to-noise ratio in Abz-GIVRAK(Dnp) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing the fluorogenic cathepsin B substrate, Abz-GIVRAK(Dnp).
Troubleshooting Guides
This section addresses common issues encountered during Abz-GIVRAK(Dnp) experiments that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Fluorescence
Problem: The fluorescence signal in your negative control (no enzyme or inhibited enzyme) is excessively high, reducing the assay window and sensitivity.
Possible Causes & Solutions:
| Cause | Solution |
| Substrate Instability/Autohydrolysis | 1. Prepare fresh substrate stock solutions in a high-quality, anhydrous solvent like DMSO. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Run a "substrate only" control (assay buffer + substrate, no enzyme) to quantify the rate of non-enzymatic hydrolysis. Subtract this rate from all other readings. |
| Contaminated Reagents | 1. Use high-purity water and reagents (e.g., buffer components, additives). 2. Check buffers for microbial contamination, which may introduce exogenous proteases. Filter-sterilize buffers if necessary. 3. Use opaque, black microplates to minimize background from the plate itself.[1] |
| Cellular Autofluorescence (for cell-based assays) | 1. Use a buffer system with minimal autofluorescence. Phenol red-free media is recommended for cell-based assays. 2. Measure the autofluorescence of untransfected or mock-treated cells and subtract this from the experimental values. |
| Inner Filter Effect | 1. This occurs when components in the assay absorb the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and signal.[2][3][4][5] 2. Dilute samples to a lower concentration range where the absorbance is minimal. 3. Ensure your measurements are within the linear range of your standard curve. |
Issue 2: Low or No Fluorescence Signal
Problem: The fluorescence signal in your positive control or experimental wells does not increase significantly over time.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Instrument Settings | 1. Wavelengths: Ensure the excitation and emission wavelengths are set correctly for the cleaved Abz product. While specific spectra for the cleaved product of Abz-GIVRAK(Dnp) are not readily available in the search results, a common excitation wavelength for Abz-containing peptides is around 320 nm, with emission around 420 nm. Always confirm the optimal wavelengths for your specific instrument and assay conditions by performing a spectral scan. 2. Gain and Integration Time: Optimize the gain and integration time settings on your plate reader. A low gain will result in a weak signal, while a gain that is too high can lead to detector saturation. |
| Inactive Enzyme | 1. Ensure the enzyme has been stored correctly according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles. 2. Confirm the activity of your enzyme stock with a known, reliable substrate or a new batch of Abz-GIVRAK(Dnp). |
| Suboptimal Assay Conditions | 1. pH and Buffer: Cathepsin B activity is highly pH-dependent. The optimal pH for its activity is typically acidic (around pH 4.6-5.5). Ensure your assay buffer is at the optimal pH for your enzyme. 2. Temperature: Maintain a consistent and optimal temperature for the enzymatic reaction. 3. Cofactors/Additives: Some proteases require specific cofactors or have particular ionic strength requirements. For cathepsin B, a reducing agent like DTT is often included in the assay buffer. |
| Photobleaching | 1. This is the irreversible destruction of the fluorophore by the excitation light, leading to a decrease in signal over time. 2. Reduce the excitation light intensity by using neutral density filters. 3. Minimize the exposure time of the sample to the excitation light. Take readings at longer intervals if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of fluorescence generation in an Abz-GIVRAK(Dnp) assay?
Abz-GIVRAK(Dnp) is a FRET (Förster Resonance Energy Transfer) substrate. The o-aminobenzoyl (Abz) group is a fluorophore, and the 2,4-dinitrophenyl (Dnp) group is a quencher. In the intact peptide, the proximity of the Dnp to the Abz group quenches its fluorescence. When cathepsin B cleaves the peptide backbone between the Abz and Dnp, they are separated, leading to an increase in the fluorescence of the Abz group.
Q2: How should I prepare and store the Abz-GIVRAK(Dnp) substrate?
It is recommended to dissolve the lyophilized peptide in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light.
Q3: How do I determine the optimal enzyme and substrate concentrations?
To find the optimal concentrations, you should perform a matrix titration. First, with a fixed, saturating concentration of the substrate, vary the enzyme concentration to find a concentration that gives a robust, linear increase in fluorescence over your desired assay time. Then, using this optimal enzyme concentration, vary the substrate concentration to determine the Michaelis-Menten constant (Km). For routine inhibitor screening, a substrate concentration at or below the Km is often used to ensure sensitivity to competitive inhibitors.
Q4: Can the solvent for my test compounds (like DMSO) affect the assay?
Yes, organic solvents like DMSO can affect enzyme activity and the fluorescence signal. It is crucial to test the tolerance of your assay to the final concentration of the solvent used to dissolve your test compounds. This is done by running the assay with varying concentrations of the solvent and observing its effect on the signal-to-noise ratio and Z' factor. While high concentrations of DMSO (up to 18%) have been shown to be tolerated in some TR-FRET assays, it is always best to determine the specific tolerance for your assay.
Q5: Why is a standard curve necessary?
A standard curve, typically using the free fluorescent product (in this case, a cleaved Abz-containing peptide), is essential for converting the relative fluorescence units (RFU) from the plate reader into a quantitative measure of product concentration. This allows for the calculation of reaction rates in meaningful units (e.g., nmol/min) and for comparing results between experiments and instruments.
Experimental Protocols
Detailed Protocol: Cathepsin B Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Cathepsin B enzyme
-
Abz-GIVRAK(Dnp) substrate
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5
-
Inhibitor (optional, for negative control): e.g., CA-074
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation:
-
Prepare a stock solution of cathepsin B in a suitable buffer.
-
On the day of the experiment, dilute the cathepsin B to the desired working concentration in pre-warmed assay buffer.
-
-
Substrate Preparation:
-
Prepare a stock solution of Abz-GIVRAK(Dnp) in DMSO (e.g., 10 mM).
-
Dilute the substrate stock solution to the desired working concentration in pre-warmed assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add your enzyme solution to the appropriate wells.
-
Negative Control: Include wells with assay buffer only (no enzyme) or enzyme pre-incubated with an inhibitor.
-
Substrate Control: Include wells with assay buffer and substrate only (to measure autohydrolysis).
-
If screening for inhibitors, pre-incubate the enzyme with the test compounds for a specified time (e.g., 15-30 minutes) at the desired temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate working solution to all wells.
-
-
Fluorescence Monitoring:
-
Immediately place the plate in a fluorescence reader pre-set to the optimal temperature.
-
Monitor the increase in fluorescence over time (kinetic read) at the optimal excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the substrate control (background) from the experimental rates.
-
If a standard curve is used, convert the corrected rates (RFU/min) to the rate of product formation (e.g., nmol/min).
-
Quantitative Data Summary
Table 1: Effect of DMSO on a TR-FRET Assay Signal Window and Quality
Data conceptualized from a study on a 14-3-3/Bad TR-FRET assay.
| DMSO Concentration (%) | Relative TR-FRET Signal | Signal-to-Background Ratio | Z' Factor |
| 0 | 100% | ~25 | > 0.7 |
| 2.25 | ~100% | ~25 | > 0.7 |
| 4.5 | ~98% | ~24 | > 0.7 |
| 9 | ~95% | ~22 | > 0.7 |
| 18 | ~90% | ~20 | > 0.7 |
This table illustrates that while high concentrations of DMSO can slightly decrease the signal and signal-to-background ratio, the assay performance (indicated by the Z' factor) can remain robust.
Table 2: Conceptual Relationship Between Instrument Settings and Signal Quality
| Parameter | Setting | Effect on Signal | Effect on Noise | Potential Issues |
| Gain | Low | Decreased | Decreased | Low sensitivity, poor signal-to-noise for weak signals. |
| Optimal | Balanced | Balanced | Best dynamic range and signal-to-noise. | |
| High | Increased | Increased | Detector saturation for strong signals, leading to non-linear data. | |
| Integration Time | Short | Decreased | Increased (relative) | High variability, poor data quality for weak signals. |
| Optimal | Balanced | Decreased (relative) | Good balance between signal strength and measurement time. | |
| Long | Increased | Decreased (relative) | Improved data quality for weak signals, but longer read times. |
Visualizations
Caption: Enzymatic cleavage of Abz-GIVRAK(Dnp) by Cathepsin B.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Abz-GIVRAK(Dnp) substrate stability and proper storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and use of the Abz-GIVRAK(Dnp) fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is Abz-GIVRAK(Dnp) and how does it work?
Abz-GIVRAK(Dnp) is a sensitive fluorogenic substrate used to measure the activity of certain proteases, most notably cathepsin B.[1][2][3][4] It is a FRET (Fluorescence Resonance Energy Transfer) peptide. The peptide sequence is flanked by a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the Dnp molecule quenches the fluorescence of the Abz group.[5] When a protease, such as cathepsin B, cleaves the peptide bond between the fluorophore and the quencher, the Abz group is liberated from the quenching effect of the Dnp group, resulting in a measurable increase in fluorescence.[1][2][3][4] This increase in fluorescence is directly proportional to the enzymatic activity.
Q2: What are the recommended storage conditions for Abz-GIVRAK(Dnp)?
For optimal stability, the lyophilized powder and reconstituted stock solutions of Abz-GIVRAK(Dnp) should be stored under specific conditions.
Q3: How should I prepare a stock solution of Abz-GIVRAK(Dnp)?
It is recommended to initially dissolve the lyophilized Abz-GIVRAK(Dnp) powder in a small amount of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to ensure complete dissolution.[6] For example, to prepare a 5 mM stock solution from a vial containing 200 nmoles of the peptide, you would add 40 µL of DMSO.[6] After dissolving, it is good practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
Q4: What are the excitation and emission wavelengths for the Abz fluorophore?
The cleaved Abz-GIVRAK(Dnp) substrate can be detected by measuring its fluorescence at an excitation wavelength (λex) of approximately 320 nm and an emission wavelength (λem) of around 420 nm.[5][6][8]
Stability and Storage Data
While detailed quantitative degradation kinetics for Abz-GIVRAK(Dnp) are not extensively published, the following table summarizes the recommended storage conditions and expected stability based on manufacturer recommendations and data for analogous fluorogenic substrates.
| Form | Solvent/Matrix | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C or colder | Refer to Certificate of Analysis (typically >1 year) | Store in a desiccator to protect from moisture. |
| Stock Solution | DMSO | -20°C | Up to 1 month[7] to 3 months[9] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[6] |
| Working Solution | Aqueous Assay Buffer | 2-8°C | Prepare fresh for each experiment | Stability in aqueous solutions is limited; use immediately after dilution. |
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays using Abz-GIVRAK(Dnp).
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Fluorescence | 1. Substrate Instability/Degradation: The substrate may be degrading spontaneously in the assay buffer. 2. Contaminated Reagents: Buffer components or water may be contaminated with fluorescent impurities. 3. Autofluorescence: Biological samples (e.g., cell lysates) may contain endogenous fluorescent molecules. | 1. Substrate Stability Check: Incubate the substrate in the assay buffer without the enzyme and measure fluorescence over time. A significant increase indicates instability. Prepare fresh substrate solutions. 2. Reagent Blank: Measure the fluorescence of the assay buffer and other reagents without the substrate or enzyme. 3. Sample Blank: Measure the fluorescence of the biological sample in the assay buffer without the Abz-GIVRAK(Dnp) substrate. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Enzyme/Substrate Concentration: The concentrations of the enzyme or substrate may not be optimal for the assay conditions. 2. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 3. Incorrect Assay pH: Cathepsin B activity is highly pH-dependent. | 1. Titration Experiment: Perform a titration of both the enzyme and the substrate to determine their optimal concentrations. 2. Enzyme Activity Check: Verify the activity of your enzyme stock with a positive control if available. 3. pH Optimization: Ensure the pH of your assay buffer is optimal for cathepsin B activity (typically in the acidic range of 4.5-6.0). |
| Substrate Precipitation | 1. Low Solubility in Aqueous Buffer: The peptide may have limited solubility in the final assay buffer, especially after dilution from a DMSO stock. 2. Incorrect Solvent for Stock Solution: The initial solvent may not have been appropriate for complete dissolution. | 1. Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low enough (typically <1-2%) to not inhibit the enzyme, while still maintaining substrate solubility. 2. Sonication: Gently sonicate the stock solution to aid dissolution. 3. Fresh Dilutions: Prepare working solutions fresh from the DMSO stock for each experiment. |
| Photobleaching | Excessive Exposure to Excitation Light: The Abz fluorophore can be susceptible to photobleaching, leading to a decrease in signal over time.[10][11][12][13] | 1. Minimize Light Exposure: Reduce the duration and intensity of the excitation light. Use neutral density filters if available.[11][12] 2. Time-Lapse Settings: For kinetic assays, use the minimum exposure time and number of reads necessary to obtain reliable data. 3. Use Antifade Reagents: For imaging applications, consider the use of commercially available antifade reagents.[11] |
| Inner Filter Effect | High Substrate Concentration: At high concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and substrate cleavage. | 1. Reduce Substrate Concentration: Work at substrate concentrations where the absorbance at the excitation and emission wavelengths is low (ideally <0.1). 2. Use Correction Formulas: If high substrate concentrations are necessary, mathematical corrections can be applied to the data. |
Experimental Protocols
Protocol 1: Cathepsin B Activity Assay
This protocol provides a general workflow for measuring cathepsin B activity using Abz-GIVRAK(Dnp).
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer for cathepsin B. A common buffer is 50 mM sodium acetate, 1 mM EDTA, and 2 mM DTT, with the pH adjusted to 5.5.
-
Enzyme Solution: Dilute the cathepsin B enzyme stock to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
Substrate Working Solution: Dilute the Abz-GIVRAK(Dnp) DMSO stock solution into the assay buffer to the final desired concentration (e.g., 10 µM). Prepare this solution fresh and protect it from light.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to the wells of a black 96-well microplate.
-
Include a "no-enzyme" control by adding 50 µL of assay buffer to separate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
Determine the reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing samples to correct for any substrate autohydrolysis.
-
Protocol 2: Assessment of Abz-GIVRAK(Dnp) Stability
This protocol allows users to determine the stability of the substrate under their specific experimental conditions.
-
Preparation of Stability Samples:
-
Prepare solutions of Abz-GIVRAK(Dnp) at a known concentration in the solvents and storage conditions you wish to test (e.g., DMSO at -20°C, assay buffer at 4°C, and assay buffer at room temperature).
-
Protect all samples from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), take an aliquot from each stability sample.
-
For non-aqueous samples, dilute the aliquot into the assay buffer.
-
-
Measurement of Intact Substrate:
-
The most accurate method to assess degradation is by High-Performance Liquid Chromatography (HPLC).
-
Inject the diluted aliquot onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the intact substrate from any degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where the Dnp group absorbs (around 365 nm).
-
The percentage of intact substrate at each time point can be calculated by comparing the peak area of the intact substrate to the total peak area of all related species.
-
-
-
Data Analysis:
-
Plot the percentage of intact Abz-GIVRAK(Dnp) against time for each storage condition.
-
This will provide a quantitative measure of the substrate's stability under the tested conditions.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. listlabs.com [listlabs.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MilliporeSigma™ Calbiochem™ Cathepsin B Substrate III, Fluorogenic | Fisher Scientific [fishersci.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Study on the aerobic biodegradability and degradation kinetics of 3-NP; 2,4-DNP and 2,6-DNP. | Sigma-Aldrich [sigmaaldrich.com]
Solubility issues of Abz-GIVRAK(Dnp) in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the fluorogenic substrate Abz-GIVRAK(Dnp) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Abz-GIVRAK(Dnp) not dissolving in my aqueous buffer?
A1: The limited solubility of Abz-GIVRAK(Dnp) in aqueous solutions is often due to the hydrophobic nature of a portion of its peptide sequence (Isoleucine and Valine) and, significantly, the dinitrophenyl (Dnp) quencher.[1][2] Peptides with a high content of hydrophobic residues tend to aggregate in aqueous solutions.[3][4]
Q2: What is the best initial approach to dissolve Abz-GIVRAK(Dnp)?
A2: The recommended method is to first dissolve the lyophilized peptide in a small amount of a water-miscible organic co-solvent before slowly adding the aqueous buffer to your desired final concentration.[1] This approach prevents the peptide from precipitating.
Q3: Which organic co-solvent should I use?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended co-solvent for dissolving hydrophobic peptides for use in biological assays due to its high solubilizing power and low toxicity at low concentrations. Dimethylformamide (DMF) is a suitable alternative if DMSO is incompatible with your experimental setup.
Q4: What is the maximum recommended concentration of the organic co-solvent in my final assay?
A4: To avoid potential enzyme inhibition or other interference with your assay, the final concentration of the organic co-solvent should be kept to a minimum, typically 1% (v/v) or lower. It is crucial to determine the tolerance of your specific enzyme to the chosen co-solvent.
Q5: Can sonication help to dissolve Abz-GIVRAK(Dnp)?
A5: Yes, gentle sonication in a water bath can aid in the dissolution of the peptide, especially if you observe any particulate matter. It is advisable to sonicate for short intervals to avoid heating the sample.
Q6: How does pH affect the solubility of Abz-GIVRAK(Dnp)?
A6: The pH of the buffer can significantly impact the solubility of a peptide. The Abz-GIVRAK(Dnp) peptide contains two basic amino acids, Arginine (Arg) and Lysine (Lys), which will be positively charged at neutral and acidic pH. This positive net charge generally improves solubility in aqueous solutions. Therefore, dissolving the peptide in a slightly acidic buffer might be beneficial.
Troubleshooting Guide
Issue: Precipitate forms when adding the Abz-GIVRAK(Dnp) stock solution to the aqueous assay buffer.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity | The peptide is precipitating upon contact with the aqueous environment. |
| 1. Prepare the stock solution correctly: Ensure the lyophilized peptide is fully dissolved in 100% organic co-solvent (e.g., DMSO) before dilution. | |
| 2. Slow Dilution: Add the aqueous buffer to the peptide stock solution slowly and with gentle vortexing. | |
| 3. Lower Final Concentration: Try preparing a more dilute final solution of the substrate. | |
| Buffer Composition | Components of your buffer may be incompatible with the substrate or the co-solvent. |
| 1. Simplify Buffer: Prepare the substrate in a simple, minimal buffer first to test for compatibility. | |
| 2. Check for Salts: High salt concentrations can sometimes lead to the "salting out" of peptides. |
Issue: The substrate appears to be dissolved, but the assay results are inconsistent or show low signal.
| Potential Cause | Troubleshooting Steps |
| Micro-aggregates | The substrate may not be fully solubilized and exists as small, invisible aggregates. |
| 1. Sonication: Gently sonicate the stock solution before use. | |
| 2. Centrifugation: Before taking an aliquot for your assay, centrifuge the stock solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved material. | |
| Co-solvent Inhibition | The concentration of the organic co-solvent in the final assay volume is inhibiting the enzyme. |
| 1. Titrate Co-solvent: Perform a control experiment to determine the maximum concentration of the co-solvent that your enzyme can tolerate without significant loss of activity. | |
| 2. Reduce Co-solvent Percentage: Prepare a more concentrated stock solution in the organic co-solvent so that a smaller volume is needed for the final assay mixture, thereby reducing the final co-solvent concentration. |
Experimental Protocols
Protocol for Solubilizing Abz-GIVRAK(Dnp)
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Equilibrate: Allow the vial of lyophilized Abz-GIVRAK(Dnp) to warm to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
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Initial Dissolution: Add a small volume of 100% DMSO (or DMF) to the vial to create a concentrated stock solution. Gently vortex to dissolve the peptide completely. If needed, sonicate for a few minutes.
-
Aqueous Dilution: Slowly add your aqueous assay buffer to the concentrated stock solution to achieve the desired final concentration. It is often better to add the buffer to the stock solution rather than the other way around.
-
Storage: Store the stock solution at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.
Quantitative Data Summary
| Solvent System | Recommendation for Abz-GIVRAK(Dnp) | Rationale | Final Concentration in Assay |
| Aqueous Buffers (e.g., PBS, Tris, HEPES) | Not recommended for initial dissolution. | The hydrophobic Dnp group and amino acid residues can lead to poor solubility. | N/A |
| Organic Co-solvents | Primary: Dimethyl sulfoxide (DMSO) Alternative: Dimethylformamide (DMF) | Excellent for dissolving hydrophobic peptides. | Keep as low as possible, ideally ≤1% (v/v). |
| Acidic Solutions (e.g., 10% Acetic Acid) | May be used for dilution if the peptide is basic. | The presence of Arg and Lys gives the peptide a net positive charge, which can be stabilized by an acidic environment. | The final pH must be compatible with the enzyme's optimal activity range. |
| Basic Solutions (e.g., 10% Ammonium Hydroxide) | Not recommended. | The peptide has a net positive charge, so a basic solution would not improve solubility. | N/A |
Visualizations
References
Potential quenchers and interference in Abz-GIVRAK(Dnp) assays
Welcome to the technical support center for Abz-GIVRAK(Dnp) and other related FRET-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your research and drug discovery experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Abz-GIVRAK(Dnp) assay?
A1: The Abz-GIVRAK(Dnp) assay is a type of fluorogenic substrate assay based on Förster Resonance Energy Transfer (FRET).[1] The peptide sequence GIVRAK is flanked by a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp).[2][3][4] In the intact peptide, the Dnp molecule is in close proximity to the Abz molecule, allowing it to absorb the energy emitted by the excited Abz, thus "quenching" its fluorescence. When a protease, such as Cathepsin B, cleaves the peptide substrate, the Abz and Dnp are separated.[3][5] This separation disrupts the FRET process, leading to an increase in fluorescence intensity, which can be measured to determine enzyme activity.[6]
Caption: FRET mechanism of the Abz-GIVRAK(Dnp) substrate.
Q2: My fluorescence signal is low, or I have no assay window. What are the common causes?
A2: A low or absent signal in a FRET assay can stem from several factors. The most common reason is an incorrect instrument setup, particularly the choice of emission and excitation filters.[7] It is crucial to use the recommended filter sets for your specific fluorophore-quencher pair. Another frequent issue is the degradation of assay components. Ensure that the substrate and enzyme have been stored correctly and have not expired. Finally, differences in the preparation of stock solutions can lead to variability.[7]
Q3: I am observing high fluorescence in my negative control wells (without enzyme). What could be the issue?
A3: High background fluorescence can be caused by:
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Substrate Instability: The Abz-GIVRAK(Dnp) peptide may be degrading spontaneously in your assay buffer. This can be buffer-dependent, so testing different buffer conditions may be necessary.
-
Contamination: The substrate solution or buffer might be contaminated with a protease. Using fresh, sterile solutions and filtered buffers is recommended.
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Compound Autofluorescence: If you are screening compounds, the compounds themselves may be fluorescent at the assay wavelengths.[8][9]
Troubleshooting Guide for Assay Interference
Q4: My results are inconsistent, or I suspect some of my "hits" from a screen are false positives. How can I identify interfering compounds?
A4: False positives are a significant challenge in high-throughput screening (HTS) and can arise from various types of compound interference.[10] A class of problematic compounds known as Pan-Assay Interference Compounds (PAINS) are notorious for producing non-specific results.[11]
Here is a systematic approach to identify interfering compounds:
Caption: Workflow for troubleshooting assay interference.
Experimental Protocols for Identifying Interference:
-
Test for Compound Autofluorescence:
-
Methodology: Prepare wells containing the test compound in the assay buffer, but without the enzyme or the FRET substrate. Measure the fluorescence at the same excitation and emission wavelengths used for the assay.
-
Interpretation: A significant signal indicates that the compound is intrinsically fluorescent and is likely a false positive.[9]
-
-
Test for Compound-Mediated Quenching:
-
Methodology: First, generate the fluorescent product (cleaved Abz-containing fragment) by incubating the Abz-GIVRAK(Dnp) substrate with the enzyme until the reaction reaches a plateau. Then, add the test compound to these wells and measure the fluorescence.
-
Interpretation: A decrease in fluorescence after adding the compound suggests it is quenching the Abz fluorophore, leading to a false positive signal (apparent inhibition).[9]
-
-
Identify Compound Aggregation:
-
Methodology: Re-run the assay with the suspected compound in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Interpretation: Many interfering compounds act by forming aggregates that can sequester the enzyme or substrate.[10] If the compound's activity is significantly reduced or eliminated in the presence of detergent, it is likely an aggregator.
-
-
Run an Orthogonal Assay:
-
Methodology: Confirm the activity of the hit compound using a different assay technology that is not based on fluorescence, such as an LC-MS-based assay that directly measures substrate and product.
-
Interpretation: True hits should show activity across different technological platforms, while false positives are often technology-dependent.[10]
-
Q5: What are Pan-Assay Interference Compounds (PAINS) and how can I avoid them?
A5: PAINS are chemical structures that tend to give false positive results in HTS assays through various non-specific mechanisms, including chemical reactivity, aggregation, or redox cycling.[11] Common PAINS substructures include rhodanines, quinones, catechols, and curcumin-like molecules.[11][12]
-
Avoidance: Many computational filters and databases are available to screen compound libraries for known PAINS substructures before starting a screening campaign. While not perfect, these filters can significantly reduce the rate of false positives.[12]
Caption: Common types of interference in fluorescence-based assays.
Quantitative Data Summary
The selection of a FRET pair is critical for assay performance. The table below summarizes the spectral properties of the Abz/Dnp pair and other common FRET pairs used in protease assays.
| Fluorophore (Donor) | Quencher (Acceptor) | Typical Excitation (nm) | Typical Emission (nm) | Reference(s) |
| Abz | Dnp | 320 | 420 | [6][2][13] |
| Trp | Dnp | 280 | 360 | [2] |
| EDANS | DABCYL | 340 | 490 | [6][13] |
| FITC | Dnp | 490 | 520 | [13] |
| Mca | Dnp | 325 | 393 | [14] |
References
- 1. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 2. bachem.com [bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FRET Systems - Biosyntan GmbH [biosyntan.de]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. interchim.fr [interchim.fr]
- 14. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abz-GIVRAK(Dnp) Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic substrate Abz-GIVRAK(Dnp).
Frequently Asked Questions (FAQs)
Q1: What is Abz-GIVRAK(Dnp) and how does it work?
A1: Abz-GIVRAK(Dnp) is a fluorogenic peptide substrate used to measure the activity of certain proteases, most notably Cathepsin B.[1][2] It operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[3][4] The peptide contains two key components: an o-aminobenzoic acid (Abz) group, which is a fluorophore (the light-emitting part), and a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher.[3][5] In the intact peptide, the Dnp group is close enough to the Abz group to absorb its emitted energy, preventing fluorescence. When a protease like Cathepsin B cleaves the peptide bond between the fluorophore and the quencher, they are separated.[1][2][4] This separation relieves the quenching effect, leading to a measurable increase in fluorescence.[4]
Q2: What are the optimal excitation and emission wavelengths for Abz-GIVRAK(Dnp)?
A2: For the Abz/Dnp FRET pair, the recommended starting wavelengths are an excitation of approximately 320 nm and an emission of approximately 420 nm.[6] It is advisable to perform a wavelength scan on your specific plate reader to determine the precise optimal settings for your instrument and assay conditions.
Q3: What type of microplate should I use for this assay?
A3: For fluorescence assays, it is best to use opaque, black microplates.[7] Black plates minimize background fluorescence and prevent crosstalk between wells, which can lead to more accurate and sensitive measurements. For cell-based assays where you might need to read from the bottom, black plates with a clear bottom are recommended.
Q4: How should I prepare the Abz-GIVRAK(Dnp) substrate for the assay?
A4: It is recommended to first dissolve the lyophilized peptide in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 5 mM).[6] This stock solution should be stored protected from light at -20°C.[6] For the assay itself, the DMSO stock should be diluted to the final working concentration in the appropriate assay buffer.[6] Ensure the final concentration of DMSO in the assay is low (typically less than 2%) as it can inhibit enzyme activity.[6]
Plate Reader Calibration and Setup
Proper plate reader calibration is critical for obtaining reliable and reproducible data. The goal is to optimize the instrument settings to achieve the best possible signal-to-noise ratio.
Key Plate Reader Settings
| Setting | Recommendation | Rationale |
| Excitation Wavelength | ~320 nm (or as determined by a scan) | This is the wavelength at which the Abz fluorophore absorbs the most light energy. |
| Emission Wavelength | ~420 nm (or as determined by a scan) | This is the peak wavelength of light emitted by the Abz fluorophore after excitation.[6] |
| Gain/Sensitivity | Adjust using a positive control (fully cleaved substrate) to be at ~90% of the detector's maximum range. | Setting the gain too low will result in a weak signal, while setting it too high can lead to detector saturation and unusable data. |
| Number of Flashes | 10-50 flashes per well | Increasing the number of flashes averages the signal, which can reduce variability and background noise, especially for samples with low fluorescence. |
| Read Type | Kinetic | For measuring enzyme activity, a kinetic read (multiple readings over time) is necessary to determine the reaction rate. |
| Shaking | Brief shaking before the first read | This ensures that the enzyme and substrate are properly mixed at the start of the reaction. |
| Temperature Control | Set to the optimal temperature for your enzyme (e.g., 37°C).[6] | Enzyme activity is highly dependent on temperature. Consistent temperature control is crucial for reproducible results. |
Experimental Protocols
Protocol 1: Preparation of a Standard Curve
A standard curve is essential for converting relative fluorescence units (RFU) to the concentration of the cleaved product.
-
Prepare a stock solution of the cleaved fluorescent product (e.g., Abz-GIV). If this is not available, a fully cleaved substrate solution can be used. To prepare this, incubate a high concentration of the Abz-GIVRAK(Dnp) substrate with your enzyme until the reaction reaches completion (the fluorescence signal plateaus).
-
Perform a serial dilution of the cleaved product in the assay buffer to create a range of known concentrations.
-
Pipette the standards into the wells of a black 96-well plate, including a blank control (assay buffer only).
-
Measure the fluorescence of each well using the optimized plate reader settings.
-
Plot the fluorescence intensity (RFU) against the known concentrations of the cleaved product. This will generate a standard curve that can be used to determine the concentration of product formed in your enzymatic reactions.
Protocol 2: Kinetic Enzyme Assay
-
Prepare the reaction mixture: In each well of a black 96-well plate, add the assay buffer, any necessary cofactors or activators, and the enzyme at the desired concentration.
-
Equilibrate the plate: Incubate the plate at the optimal reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction: Add the Abz-GIVRAK(Dnp) substrate to each well to reach the final desired concentration (typically between 5 µM and 10 µM).[6]
-
Immediately place the plate in the reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set duration.
-
Calculate the reaction rate: The rate of the reaction (initial velocity) is determined from the linear portion of the fluorescence increase over time. This rate can be converted to the concentration of product formed per unit of time using the standard curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Autofluorescence from the assay buffer or compounds. | 1. Test the fluorescence of all buffer components individually. Consider using a different buffer system. |
| 2. Contaminated reagents or microplate. | 2. Use fresh, high-purity reagents and new microplates. | |
| 3. Crosstalk between wells. | 3. Ensure you are using a black, opaque microplate. | |
| Low or No Signal | 1. Incorrect plate reader settings (wavelengths, gain). | 1. Perform a wavelength scan to find the optimal excitation and emission peaks. Adjust the gain using a positive control. |
| 2. Inactive enzyme. | 2. Check the storage and handling of your enzyme. Test its activity with a known positive control substrate. | |
| 3. Degraded substrate. | 3. Store the substrate stock solution protected from light at -20°C. Prepare fresh working solutions for each experiment. | |
| Non-linear Reaction Progress | 1. Substrate depletion. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity of the reaction. |
| 2. Enzyme instability. | 2. Check if the enzyme is stable under the assay conditions for the duration of the experiment. | |
| 3. Inner filter effect. | 3. This occurs at high substrate or product concentrations where molecules absorb the excitation or emission light.[8] Dilute your samples if possible. | |
| High Well-to-Well Variability | 1. Inaccurate pipetting. | 1. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| 2. Incomplete mixing of reagents. | 2. Gently shake the plate before the first reading to ensure a homogenous mixture. | |
| 3. Temperature fluctuations across the plate ("edge effect"). | 3. Allow the plate to equilibrate to the correct temperature inside the reader before starting the assay. Consider not using the outer wells of the plate. | |
| Signal Decreases Over Time | 1. Photobleaching. | 1. This is the irreversible destruction of the fluorophore by light.[9] Reduce the number of flashes or the excitation light intensity if your plate reader allows. |
Visual Guides
Below are diagrams to help visualize the experimental processes.
Caption: FRET mechanism of Abz-GIVRAK(Dnp) substrate cleavage.
Caption: General workflow for a kinetic enzyme assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. listlabs.com [listlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in cathepsin B activity measurements
Welcome to the technical support center for Cathepsin B (CTSB) activity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to a low signal in Cathepsin B activity measurements.
Q1: What is Cathepsin B and why is its activity important to measure?
Cathepsin B is a lysosomal cysteine protease involved in various cellular processes, including protein degradation, apoptosis, and autophagy.[1] Its activity is crucial for maintaining cellular homeostasis. Dysregulation of Cathepsin B activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a significant target for drug development and a valuable biomarker.[1]
Q2: My Cathepsin B activity signal is lower than expected. What are the common causes and how can I improve it?
Low Cathepsin B activity can stem from several factors. Here are the key areas to troubleshoot:
-
Suboptimal pH: Cathepsin B activity is highly pH-dependent, with the optimal pH varying by substrate.[1] For many substrates, the optimal pH is in the acidic range (pH 4.5-6.2).[1] For example, the substrate Z-RR-AMC has an optimal pH of around 6.2, while Z-FR-AMC activity peaks at a more acidic pH of 5.2.[1] Ensure your assay buffer is at the correct pH for your specific substrate.
-
Incorrect Buffer Composition: The assay buffer should contain a reducing agent, such as Dithiothreitol (DTT), to maintain the active site cysteine in a reduced state.[1] Insufficient concentration or absence of a reducing agent can lead to a significant loss of activity.[1]
-
Enzyme Inactivity: Ensure the recombinant Cathepsin B is properly activated. Many commercial enzymes require an activation step, which typically involves incubation in an acidic buffer with a reducing agent.[1][2] Also, check the storage conditions and age of the enzyme, as repeated freeze-thaw cycles or improper storage can lead to a loss of activity.[1]
-
Substrate Issues: Verify the concentration and integrity of your substrate. Fluorogenic substrates should be protected from light to prevent photobleaching.[1] Consider trying a different substrate, as some offer higher sensitivity and specificity.[1]
-
Insufficient Sample Concentration: The amount of cell lysate or tissue homogenate may be too low. It is recommended to use 50-200 µg of cell lysate per assay.[3][4][5]
Q3: I'm observing high background fluorescence in my assay. What could be the cause?
High background fluorescence can be caused by a few factors:
-
Substrate Instability/Autohydrolysis: Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous substrate breakdown.[1] If the background is high, consider preparing the substrate fresh for each experiment and protecting it from light.[1]
-
Autofluorescence of Samples: For cell-based assays, use unstained cells as a negative control to assess the intrinsic fluorescence of the cells at the excitation and emission wavelengths of the substrate.[1]
-
Compound Interference: Test compounds, especially in inhibitor screening, may be fluorescent and interfere with the assay. It is recommended to test the compound alone to determine its potential interference.[6]
Q4: How do I choose the right substrate for my Cathepsin B assay to maximize sensitivity?
The choice of substrate is critical for assay sensitivity. Fluorogenic substrates are generally more sensitive than colorimetric ones. Some commonly used and highly sensitive fluorogenic substrates for Cathepsin B include:
-
Z-Arg-Arg-AMC (Z-RR-AMC): A widely used and relatively specific substrate for Cathepsin B.[1]
-
Z-Phe-Arg-AMC (Z-FR-AMC): While also cleaved by other cathepsins like Cathepsin L, it can be useful for detecting general cathepsin activity.[1]
-
Ac-RR-AFC (Ac-Arg-Arg-AFC): This substrate utilizes the fluorophore AFC (amino-4-trifluoromethyl coumarin), which can offer enhanced sensitivity in some applications.[1]
Q5: What are the optimal temperature and incubation times for the assay?
Most protocols recommend incubating the reaction at 37°C for 1-2 hours.[3][4][5] However, the optimal time may vary depending on the enzyme concentration and substrate used. It is advisable to perform a time-course experiment to determine the linear range of the reaction.
Troubleshooting Low Signal: A Workflow
Here is a logical workflow to diagnose and resolve issues with low signal in your Cathepsin B activity assay.
Caption: A step-by-step workflow for troubleshooting low signal in Cathepsin B activity assays.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Cathepsin B assays.
Table 1: Common Fluorogenic Substrates for Cathepsin B
| Substrate | Typical Final Concentration | Excitation (nm) | Emission (nm) | Notes |
| Z-Arg-Arg-AMC | 20 µM[2] | 348-380[1] | 440-460[1] | Widely used and relatively specific.[1] |
| Ac-RR-AFC | 200 µM[3][5] | 400[3][4] | 505[3][4] | Can offer enhanced sensitivity.[1] |
| Z-Phe-Arg-AMC | 40 µM[7] | 360[7] | 460[7] | Also cleaved by other cathepsins.[1] |
Table 2: Specific Inhibitors of Cathepsin B
| Inhibitor | Type | Potency (IC₅₀ or Kᵢ) | Notes |
| CA-074 | Irreversible | Kᵢ = 2-5 nM[8] | Potent and selective.[8] Potency is pH-dependent.[9][10] |
| CA-074Me | Irreversible | IC₅₀ = 8.9 µM (pH 4.6)[9][10] | Cell-permeable version of CA-074.[5] |
| E-64 | Irreversible | - | A general cysteine protease inhibitor.[6] |
Experimental Protocols
This section provides a detailed methodology for a standard fluorometric Cathepsin B activity assay using cell lysates.
Standard Cathepsin B Activity Assay Protocol
-
Sample Preparation (Cell Lysates):
-
Wash the cells with cold PBS.[11]
-
Lyse the cells in 50 µL of chilled Cathepsin B Cell Lysis Buffer (containing DTT).[3][5]
-
Centrifuge at top speed for 5 minutes at 4°C to pellet cell debris.[3][5]
-
Collect the supernatant (cell lysate) and keep it on ice.[3][11]
-
Determine the protein concentration of the lysate.
-
Assay Procedure (96-well plate format):
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a black 96-well plate.[3][5]
-
Prepare control wells:
-
Negative Control (No Enzyme): 50 µL of Lysis Buffer.
-
Inhibitor Control: 50 µL of cell lysate pre-incubated with a specific Cathepsin B inhibitor (e.g., CA-074).
-
Substrate Blank: 50 µL of Reaction Buffer.
-
-
Add 50 µL of Cathepsin B Reaction Buffer to each well.[3][5]
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 2 µL of 10 mM Ac-RR-AFC for a final concentration of 200 µM).[3][5]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[3][5]
-
-
Measurement:
-
Read the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.[1]
-
-
Data Analysis:
-
Subtract the fluorescence of the substrate blank from all readings.
-
Calculate the rate of the reaction (change in fluorescence over time).
-
The fold-increase in Cathepsin B activity can be determined by comparing the fluorescence of the test samples to the negative or inhibitor controls.[5]
-
Experimental Workflow Diagram
Caption: A generalized workflow for performing a fluorometric Cathepsin B activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abcam.com [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Impact of detergents on Abz-GIVRAK(Dnp) assay performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Abz-GIVRAK(Dnp) fluorescence resonance energy transfer (FRET) substrate, primarily for assaying cathepsin B activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Abz-GIVRAK(Dnp) assay?
The Abz-GIVRAK(Dnp) assay is a fluorescence resonance energy transfer (FRET) based method to measure protease activity. The substrate is a peptide containing a fluorescent donor group, ortho-aminobenzoic acid (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of Dnp quenches the fluorescence of Abz. When a protease, such as cathepsin B, cleaves the peptide bond between the fluorophore and the quencher, they are separated. This separation relieves the quenching effect, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity.[1][2][3]
Q2: What is the primary enzyme target for the Abz-GIVRAK(Dnp) substrate?
Abz-GIVRAK(Dnp) is recognized as a highly efficient and selective substrate for cathepsin B, a lysosomal cysteine protease.[2][4][5]
Q3: Why is a reducing agent, such as DTT, often included in the assay buffer for cathepsin B?
Cathepsin B is a cysteine protease, and its catalytic activity depends on a cysteine residue in the active site being in a reduced state. Reducing agents like dithiothreitol (B142953) (DTT) are included in the assay buffer to maintain this reduced state and ensure optimal enzyme activity.
Q4: Can I use this assay for crude cell lysates or tissue homogenates?
Yes, this assay can be adapted for use with complex biological samples. However, it is crucial to run appropriate controls to account for potential interfering substances in the lysate that might affect fluorescence or enzyme activity. The specificity of the assay for cathepsin B in a complex mixture should be confirmed using a specific inhibitor, such as CA-074.[6]
Troubleshooting Guide
Issue 1: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Substrate Degradation: The Abz-GIVRAK(Dnp) substrate may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles). | - Aliquot the substrate upon receipt and store protected from light at the recommended temperature. - Run a "substrate only" control (assay buffer + substrate, no enzyme). If the fluorescence is high, the substrate quality may be compromised. |
| Contaminated Reagents: Assay buffer components or water may be contaminated with fluorescent compounds. | - Prepare fresh buffers using high-purity water and reagents. - Test each buffer component individually for fluorescence. |
| Detergent Effects: Some detergents can form micelles that may alter the spectral properties of the fluorophore or quencher, potentially leading to increased background. | - If using detergents, run a control with buffer and detergent alone to check for intrinsic fluorescence. - Consider using a different type of detergent or optimizing its concentration. |
Issue 2: Low or No Signal (Low Fluorescence Intensity)
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or the absence of necessary cofactors or reducing agents. | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - For cathepsin B, ensure a reducing agent like DTT is included in the assay buffer. - Test the enzyme activity with a known positive control substrate if available. |
| Incorrect Assay pH: Cathepsin B has an optimal pH range for activity, typically acidic to neutral depending on the specific conditions.[6] | - Verify the pH of your final assay buffer. The optimal pH for cathepsin B is generally around 6.0 for this type of substrate.[7] |
| Presence of Inhibitors: The enzyme preparation or sample may contain endogenous or contaminating protease inhibitors. | - If using a purified enzyme, ensure the purification process has removed any inhibitors. - For complex samples, consider a purification or dialysis step to remove small molecule inhibitors. - The presence of specific inhibitors can be tested using control experiments. |
| Sub-optimal Detergent Choice: The chosen detergent may be inhibiting the enzyme at the concentration used. | - Refer to the data on detergent effects below. For cathepsin B, SDS is known to be detrimental to its activity.[8] - Optimize the detergent concentration or switch to a more suitable one, such as CHAPS.[8] |
Issue 3: Inconsistent or Non-Linear Reaction Rates
| Possible Cause | Troubleshooting Step |
| Substrate Depletion: At high enzyme concentrations, the substrate may be rapidly consumed, leading to a plateau in the reaction curve. | - Reduce the enzyme concentration. - Ensure you are measuring the initial velocity of the reaction where the rate is linear. |
| Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement. | - Reduce the incubation time. - The addition of certain detergents, like CHAPS, can enhance the stability and activity of cathepsins.[8] |
| Compound Aggregation/Precipitation: If screening for inhibitors, the test compounds may be aggregating or precipitating in the assay buffer. | - Include a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to prevent aggregation.[9] Be aware that these detergents can also influence enzyme activity.[8][10] |
| Photobleaching: The fluorescent donor (Abz) may be susceptible to photobleaching if exposed to the excitation light for prolonged periods. | - Minimize the exposure of the samples to the excitation light source. - Use a plate reader that takes rapid measurements. |
Impact of Detergents on Assay Performance
The choice of detergent can significantly impact the activity of cathepsin B. The following table summarizes the effects of common detergents on cathepsin activity as reported in the literature.
| Detergent | Type | Effect on Cathepsin B Activity | Typical Concentration | Reference |
| CHAPS | Zwitterionic | Enhances activity | 0.1 - 1% | [8] |
| Triton X-100 | Non-ionic | Slightly enhances or may have unpredictable effects | 0.01 - 0.1% | [8][10] |
| Tween-20 | Non-ionic | Slightly enhances activity | 0.01 - 0.1% | [8] |
| SDS | Anionic | Detrimental; causes loss of activity | >0.01% | [8] |
-
CHAPS is generally the recommended detergent as it has been shown to enhance the activity of cathepsin B.[8]
-
Low concentrations of Triton X-100 or Tween-20 can be beneficial to prevent the enzyme from sticking to plastic surfaces and to help solubilize hydrophobic compounds in inhibitor screens.[9] However, their effects should be validated for your specific assay conditions.
-
SDS should be avoided as it is a denaturing detergent that negatively impacts cathepsin B activity.[8]
Experimental Protocols
Standard Protocol for Cathepsin B Activity Assay using Abz-GIVRAK(Dnp)
This protocol is a general guideline and should be optimized for your specific experimental needs.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 6.0.
-
Activating Buffer: Assay Buffer containing 10 mM DTT. Prepare this fresh.
-
Enzyme Solution: Dilute purified cathepsin B to the desired concentration in Assay Buffer. Keep on ice.
-
Substrate Stock Solution: Dissolve Abz-GIVRAK(Dnp) in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the Substrate Stock Solution to the desired final concentration (e.g., 20 µM) in Assay Buffer.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of Activating Buffer to each well.
-
Add 20 µL of the Enzyme Solution to the sample wells. For a negative control, add 20 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for enzyme activation.
-
Initiate the reaction by adding 30 µL of the Working Substrate Solution to all wells. The final volume should be 100 µL.
-
Immediately measure the fluorescence intensity in a microplate reader (Excitation: ~320 nm, Emission: ~420 nm).
-
Continue to monitor the fluorescence every 1-2 minutes for a period of 15-30 minutes.
3. Data Analysis:
-
Plot fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the velocity of the negative control from the sample velocities to correct for any background signal increase.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. escholarship.org [escholarship.org]
- 7. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
- 8. Optimization of detergents for the assay of cathepsins B, L, S, and K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Abz-GIVRAK(Dnp) vs. Z-RR-AMC for Cathepsin B Selectivity
For researchers, scientists, and drug development professionals, selecting the appropriate substrate is paramount for the accurate assessment of cathepsin B activity. This guide provides a detailed, data-driven comparison of two commonly used fluorogenic substrates, Abz-GIVRAK(Dnp) and Z-RR-AMC, to inform the selection process for specific research applications.
This comparison guide delves into the performance characteristics, selectivity, and optimal usage of Abz-GIVRAK(Dnp) and Z-RR-AMC for measuring the activity of cathepsin B, a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including protein degradation, apoptosis, and cancer.
Performance Characteristics at a Glance
A key differentiator between Abz-GIVRAK(Dnp) and Z-RR-AMC lies in the specific type of cathepsin B activity they measure. Abz-GIVRAK(Dnp) is an internally quenched fluorescence resonance energy transfer (FRET) substrate primarily used to assess the dipeptidyl carboxypeptidase (DPCP) activity of cathepsin B. In contrast, Z-RR-AMC is a more traditional peptide substrate linked to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), and is typically used to measure the endopeptidase activity of the enzyme.
| Feature | Abz-GIVRAK(Dnp) | Z-RR-AMC |
| Cathepsin B Activity Measured | Dipeptidyl Carboxypeptidase (DPCP) | Endopeptidase |
| Optimal pH | Acidic (pH 4.6 - 5.8)[1] | Neutral (pH 6.2 - 7.4)[2][3] |
| Detection Principle | FRET (Fluorescence Resonance Energy Transfer) | Release of free AMC |
| Selectivity for Cathepsin B | Highly selective among lysosomal cysteine proteases[1][4][5][6] | Lacks specificity; cleaved by other cysteine cathepsins[2][3] |
Quantitative Kinetic Comparison
The efficiency of an enzyme's cleavage of a substrate is best described by its kinetic parameters. Below is a summary of the available kinetic data for both substrates with cathepsin B.
| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Abz-GIVRAK(Dnp)-OH | 4.6 | 15 | 2.3 | 153,333 |
| 5.5 | 51 | 7.9 | 154,902 | |
| 7.2 | 156 | 2.3 | 14,744 | |
| Z-RR-AMC | 4.6 | - | - | Lower catalytic efficiency compared to neutral pH[7][8] |
| 7.2 | - | - | Lower catalytic efficiency compared to Z-Nle-Lys-Arg-AMC[7][8] |
Selectivity Profile
A critical consideration for any enzymatic assay is the specificity of the substrate. While Abz-GIVRAK(Dnp) is reported to be highly selective for cathepsin B, Z-RR-AMC is known to be cleaved by other cysteine proteases.[1][2][3][4][5][6]
While direct quantitative data for the activity of Abz-GIVRAK(Dnp) against a panel of other cathepsins is not extensively published, its design as a substrate for the unique dipeptidyl carboxypeptidase activity of cathepsin B contributes to its high selectivity.
In contrast, studies have shown that Z-RR-AMC and the similar substrate Z-FR-AMC are cleaved by other cathepsins, such as cathepsins K, L, and S, indicating a lack of specificity.[2][3] This can be a significant drawback in complex biological samples where multiple cathepsins may be active.
Experimental Methodologies
Accurate and reproducible results depend on well-defined experimental protocols. Below are generalized protocols for cathepsin B activity assays using both substrates.
Protocol 1: Cathepsin B Activity Assay using Abz-GIVRAK(Dnp)
This protocol is adapted from methodologies described for internally quenched FRET substrates.
Materials:
-
Recombinant Human Cathepsin B
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH adjusted to the desired value (e.g., 4.6 or 7.2)
-
Abz-GIVRAK(Dnp) substrate stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Prepare the assay buffer at the desired pH.
-
Dilute the Recombinant Human Cathepsin B to the desired concentration (e.g., 0.04 ng/μL) in the assay buffer.
-
Prepare a working solution of Abz-GIVRAK(Dnp) in the assay buffer to the desired final concentration (e.g., 40 μM).
-
To each well of the 96-well plate, add the cathepsin B solution.
-
To initiate the reaction, add the Abz-GIVRAK(Dnp) working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes).
-
Calculate the rate of reaction (change in fluorescence over time) for each sample.
Protocol 2: Cathepsin B Activity Assay using Z-RR-AMC
This protocol is a generalized procedure based on common practices for AMC-based substrates.[9]
Materials:
-
Recombinant Human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH adjusted to the desired value (e.g., 6.2)
-
Z-RR-AMC substrate stock solution (in DMSO)[10]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[10]
Procedure:
-
Prepare the assay buffer at the desired pH.
-
Dilute the Recombinant Human Cathepsin B to the desired concentration in the assay buffer.
-
Prepare a working solution of Z-RR-AMC in the assay buffer to the desired final concentration (e.g., 20 μM).[11] Protect from light.
-
To each well of the 96-well plate, add the cathepsin B solution.
-
To initiate the reaction, add the Z-RR-AMC working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).[9]
-
Calculate the rate of reaction (change in fluorescence over time) for each sample.
Cathepsin B in Cellular Signaling
Cathepsin B is a key player in several critical signaling pathways, particularly those related to apoptosis and inflammation. Its release from the lysosome into the cytosol can trigger a cascade of events leading to cell death or an inflammatory response.
Cathepsin B-Mediated Apoptosis
Cathepsin B can initiate apoptosis through both caspase-dependent and -independent pathways. Upon release into the cytosol, it can directly activate pro-caspases or act on members of the Bcl-2 family to induce mitochondrial outer membrane permeabilization and the release of cytochrome c.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 11. Cathepsin B Is Up-Regulated and Mediates Extracellular Matrix Degradation in Trabecular Meshwork Cells Following Phagocytic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin B contributes to TNF-alpha-mediated hepatocyte apoptosis by promoting mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorogenic Substrates for Cathepsin B Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of cathepsin B activity is crucial for understanding its role in various physiological and pathological processes, including cancer progression and neurodegenerative diseases. The selection of an appropriate fluorogenic substrate is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of Abz-GIVRAK(Dnp) with other commonly used fluorogenic substrates for cathepsin B, supported by experimental data and detailed protocols.
Performance Comparison of Fluorogenic Cathepsin B Substrates
Abz-GIVRAK(Dnp) is widely regarded as a highly efficient and selective substrate for cathepsin B.[1] Its utility stems from a fluorescence resonance energy transfer (FRET) mechanism. In its intact form, the fluorescence of the 2-aminobenzoyl (Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage by cathepsin B, the Abz group is liberated, resulting in a measurable increase in fluorescence.
To provide a clear comparison, the following table summarizes the kinetic parameters of Abz-GIVRAK(Dnp) and other popular fluorogenic substrates for cathepsin B. The catalytic efficiency (kcat/Km) is a key metric for comparing the specificity and efficiency of a substrate for an enzyme.
| Substrate | Fluorophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference |
| Abz-GIVRAK(Dnp) | Abz/Dnp | 1.3 | 4.4 | 3,380,000 | 5.5 | |
| Z-FR-AMC | AMC | 180 | 1.2 | 6,700 | 6.0 | [2] |
| Z-RR-AMC | AMC | 230 | 0.2 | 870 | 6.2 | [2] |
| (Z-RR)₂-R110 | Rhodamine 110 | 88 | - | - | 5.5 | |
| Ac-RR-AFC | AFC | - | - | - | 5.5-6.0 |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, temperature, enzyme source). The data presented here are compiled from various sources for comparative purposes.
Signaling Pathways of Cathepsin B in Apoptosis
Cathepsin B is a lysosomal cysteine protease that, upon its release into the cytosol, can initiate a cascade of events leading to apoptosis or programmed cell death. Understanding this pathway is critical for developing therapeutics that target diseases characterized by dysregulated apoptosis.
Caption: Cathepsin B's role in the apoptotic signaling pathway.
Experimental Protocols
Accurate comparison of substrate performance requires standardized experimental protocols. Below is a general workflow for a fluorogenic cathepsin B activity assay, which can be adapted for specific substrates.
Experimental Workflow for Substrate Comparison
Caption: General workflow for comparing fluorogenic cathepsin B substrates.
Detailed Methodologies
1. Reagents and Materials:
-
Recombinant human cathepsin B
-
Fluorogenic substrates: Abz-GIVRAK(Dnp), Z-FR-AMC, Z-RR-AMC
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Enzyme Activation:
-
Dilute recombinant cathepsin B to a working concentration in assay buffer.
-
Incubate for 15 minutes at 37°C to ensure full activation of the enzyme.
3. Substrate Preparation:
-
Prepare stock solutions of each substrate in DMSO.
-
Create a series of dilutions of each substrate in assay buffer to determine Km.
4. Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the appropriate substrate dilution.
-
To initiate the reaction, add 25 µL of the activated cathepsin B solution.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
5. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for each substrate (e.g., Ex/Em = 320/420 nm for Abz-GIVRAK(Dnp); Ex/Em = 360/460 nm for AMC-based substrates).
-
Record fluorescence readings at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km).
Conclusion
The choice of a fluorogenic substrate for cathepsin B activity assays significantly impacts the quality and reliability of the experimental data. While Z-FR-AMC and Z-RR-AMC are commonly used, data suggests that Abz-GIVRAK(Dnp) offers superior catalytic efficiency, making it a more sensitive and specific choice for quantifying cathepsin B activity.[1] Researchers should carefully consider the kinetic parameters and optimal pH of each substrate in the context of their specific experimental goals. The provided protocols and workflow offer a standardized approach to facilitate the objective comparison of these and other novel substrates.
References
Unlocking Precision in Protease Research: A Comparative Guide to Abz-GIVRAK(Dnp) for Cathepsin B Activity Assays
For researchers and professionals in drug development and cellular biology, the precise measurement of enzyme activity is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Abz-GIVRAK(Dnp) with other common alternatives for the specific and sensitive detection of cathepsin B, a key lysosomal cysteine protease implicated in various physiological and pathological processes.
Abz-GIVRAK(Dnp) is an internally quenched fluorescent substrate designed for the real-time monitoring of cathepsin B activity. Its operational principle is based on Fluorescence Resonance Energy Transfer (FRET). The peptide sequence GIVRAK is flanked by a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the Dnp group quenches the fluorescence of the Abz group. Upon cleavage of the peptide bond between arginine (R) and alanine (B10760859) (A) by cathepsin B, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. This direct relationship between fluorescence and enzyme activity allows for continuous and high-throughput screening of cathepsin B activity.
Performance Comparison of Cathepsin B Substrates
The efficacy of a fluorogenic substrate is determined by its specificity and kinetic parameters, such as the Michaelis constant (KM) and the catalytic efficiency (kcat/KM). A lower KM value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/KM value signifies greater catalytic efficiency. The following table summarizes the kinetic parameters of Abz-GIVRAK(Dnp) and its common alternatives for human cathepsin B at different pH conditions, reflecting various cellular environments.
| Substrate | pH | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Abz-GIVRAK(Dnp)-OH | 4.6 | 15 | 1.8 | 120,000 |
| 5.5 | 51 | 3.5 | 68,600 | |
| 7.2 | 156 | 1.2 | 7,700 | |
| Abz-GIVRAK(Dnp)-NH₂ | 4.6 | 25 | 0.11 | 4,400 |
| 5.5 | 40 | 0.12 | 3,000 | |
| 7.2 | 53 | 0.08 | 1,500 | |
| Z-RR-AMC | 4.6 | 225 | - | 19,100 |
| 7.2 | 5.9 | - | 305,000 | |
| Z-FR-AMC | 4.6 | - | - | 1,180,000 |
| 7.2 | - | - | 566,000 |
Data compiled from Yoon et al., Biochemistry, 2022.[1][2] Note: A direct comparison of kcat values for AMC-based substrates is complex due to the nature of the fluorophore release.
Key Observations:
-
pH Optimum: Abz-GIVRAK(Dnp)-OH demonstrates the highest catalytic efficiency at an acidic pH of 4.6, which mimics the lysosomal environment where cathepsin B is most active.[1] In contrast, the commonly used substrate Z-RR-AMC shows optimal performance at a more neutral pH of 7.2.[1]
-
Substrate Form: The C-terminal carboxylated form of Abz-GIVRAK(Dnp) (Abz-GIVRAK(Dnp)-OH) is a significantly more efficient substrate for cathepsin B's dipeptidyl carboxypeptidase activity compared to its amidated counterpart (Abz-GIVRAK(Dnp)-NH₂).[1][2]
-
Specificity: While Z-FR-AMC exhibits high catalytic efficiency, it is known to be a substrate for other cathepsins, such as cathepsin L, which can lead to a lack of specificity in complex biological samples. Abz-GIVRAK(Dnp) is reported to be highly selective for cathepsin B among lysosomal cysteine proteases.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and procedures, the following diagrams have been generated.
Caption: FRET mechanism of Abz-GIVRAK(Dnp) cleavage by Cathepsin B.
Caption: General workflow for a Cathepsin B activity assay.
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of cathepsin B with Abz-GIVRAK(Dnp)-OH. Researchers should optimize concentrations and incubation times based on their specific experimental conditions.
Materials:
-
Human Cathepsin B (purified)
-
Abz-GIVRAK(Dnp)-OH substrate
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) buffer containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT. Adjust pH to 4.6, 5.5, or 7.2.[1]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Abz-GIVRAK(Dnp)-OH in DMSO.
-
Dilute the cathepsin B enzyme to the desired concentration in the appropriate pH assay buffer. The final enzyme concentration will depend on the specific activity of the enzyme lot.
-
Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.5 to 100 µM) for kinetic analysis.
-
-
Assay Setup:
-
Add a fixed volume of the diluted cathepsin B solution to each well of the 96-well plate.
-
Include control wells containing assay buffer without the enzyme to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the enzyme to equilibrate to the assay temperature.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the various concentrations of the Abz-GIVRAK(Dnp)-OH substrate solution to the wells.
-
Immediately place the microplate in a fluorescence reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time in kinetic mode. The excitation wavelength for the Abz fluorophore is typically around 320 nm, and the emission wavelength is around 420 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values. The kcat can be calculated from Vmax if the active enzyme concentration is known (Vmax = kcat * [E]).
-
Conclusion
The data presented in this guide highlights the advantages of using Abz-GIVRAK(Dnp)-OH for the specific and sensitive measurement of cathepsin B activity, particularly in acidic environments mimicking the lysosome. Its high catalytic efficiency at pH 4.6 and selectivity make it a superior choice over substrates like Z-RR-AMC for applications requiring precise quantification of lysosomal cathepsin B. For studies investigating cathepsin B activity at neutral pH, alternative substrates may be more suitable. The choice of substrate should always be guided by the specific experimental goals, the biological context, and the potential for cross-reactivity with other proteases.
References
A Researcher's Guide to the Fluorogenic Substrate Abz-GIVRAK(Dnp): A Comparative Analysis
For researchers in proteomics, drug discovery, and diagnostics, the accurate measurement of protease activity is paramount. The fluorogenic substrate Abz-GIVRAK(Dnp) has emerged as a widely utilized tool, particularly for assaying cathepsin B activity. This guide provides a comprehensive comparison of Abz-GIVRAK(Dnp) with alternative substrates, presenting experimental data, detailed protocols, and an objective analysis of its limitations and disadvantages to aid in the selection of the most suitable reagent for your research needs.
Abz-GIVRAK(Dnp): An Overview
Abz-GIVRAK(Dnp) is an internally quenched fluorescent substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate consists of a peptide sequence, GIVRAK, which is recognized and cleaved by specific proteases. This peptide is flanked by a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact substrate, the close proximity of the Dnp quencher to the Abz fluorophore suppresses its fluorescence. Upon enzymatic cleavage of the peptide linker, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]
This substrate is particularly noted for its high efficiency and selectivity for cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer progression and neurodegenerative diseases.[2][3][4][5][6][7][8]
Performance Comparison of Protease Substrates
The selection of a substrate significantly impacts the sensitivity, specificity, and reliability of an enzyme assay. Below is a comparative analysis of Abz-GIVRAK(Dnp) and other commonly used fluorogenic substrates.
| Substrate | Target Enzyme(s) | FRET Pair | Excitation (nm) | Emission (nm) | Key Advantages | Notable Limitations |
| Abz-GIVRAK(Dnp) | Cathepsin B | Abz/Dnp | ~320 | ~420 | High efficiency and selectivity for Cathepsin B.[2][3][4][5][6][7][8] Well-characterized kinetics. | UV excitation range can lead to background fluorescence from biological samples.[3] Potential for photobleaching. Limited aqueous solubility may be a concern at high concentrations. Not suitable for live-cell imaging. |
| Z-Arg-Arg-AMC | Cathepsin B, other cysteine proteases | AMC | ~360-380 | ~440-460 | Good sensitivity.[9] | Less specific for Cathepsin B compared to Abz-GIVRAK(Dnp).[9] |
| Magic Red™ (MR-(RR)2) | Cathepsin B | Cresyl Violet | ~550-590 | ~628 | Cell-permeant, enabling live-cell imaging of cathepsin B activity. Longer excitation wavelength minimizes autofluorescence. | May have lower specificity than peptide-based FRET substrates. |
| Mca-PLGL-Dpa-AR-NH2 | MMPs (e.g., MMP-2, MMP-7) | Mca/Dnp | ~328 | ~420 | Sensitive substrate for various MMPs. | UV excitation range. Potential for cross-reactivity with other MMPs. |
| (5-FAM)/QXL™ 520 based peptides | Various Proteases | 5-FAM/QXL™ 520 | ~490 | ~520 | Longer excitation wavelength reduces autofluorescence and potential for compound interference.[10] Improved sensitivity over Abz/Dnp pairs.[10] | Can still have limitations in sensitivity for some enzymes.[10] |
| HiLyte Fluor™ 488/QXL™ 520 based peptides | Various Proteases | HiLyte Fluor™ 488/QXL™ 520 | ~497 | ~525 | pH-independent fluorescence.[10] High brightness and quantum yield, leading to superior sensitivity.[10] | May require optimization for specific proteases. |
Quantitative Kinetic Data
The catalytic efficiency (kcat/Km) is a critical parameter for comparing the effectiveness of enzyme substrates. A higher kcat/Km value indicates a more efficient substrate. The following table summarizes the kinetic parameters for the hydrolysis of Abz-GIVRAK(Dnp) by human cathepsin B at different pH values.
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Abz-GIVRAK(Dnp)-OH | 4.6 | 10.3 ± 1.3 | 1.8 ± 0.1 | 175,000 |
| 5.5 | 8.4 ± 1.0 | 2.5 ± 0.1 | 298,000 | |
| 7.2 | 21.2 ± 2.5 | 0.5 ± 0.03 | 24,000 |
Data adapted from a study on the dipeptidyl carboxypeptidase and endopeptidase activities of Cathepsin B.[10]
Limitations and Disadvantages of Abz-GIVRAK(Dnp)
While a powerful tool, Abz-GIVRAK(Dnp) possesses several limitations that researchers must consider:
-
UV Excitation: The Abz fluorophore requires excitation in the ultraviolet range (~320 nm).[1] This can be problematic when working with biological samples that contain endogenous molecules that also fluoresce in this region (autofluorescence), potentially leading to high background signals and reduced assay sensitivity.[3]
-
Photostability: Like many organic fluorophores, the Abz/Dnp pair is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. This can affect the accuracy of kinetic measurements, especially in long-term experiments. The use of quantum dots as FRET donors is an emerging alternative with superior photostability.[11]
-
Limited Aqueous Solubility: Some internally quenched fluorescent peptide substrates, including those with a Dnp quencher, can have limited solubility in aqueous buffers, especially at higher concentrations. This can complicate stock solution preparation and may lead to substrate aggregation, affecting enzyme kinetics.
-
Environmental Sensitivity: The fluorescence of many organic dyes can be influenced by the local microenvironment, including pH, polarity, and the presence of certain ions.[12] While the Abz/Dnp pair is widely used, its fluorescence characteristics can be altered by these factors, potentially introducing variability into experimental results.
-
Incompatibility with Live-Cell Imaging: Abz-GIVRAK(Dnp) is not cell-permeant and is therefore unsuitable for measuring intracellular protease activity in living cells. For such applications, alternative substrates like Magic Red™ are required.
-
Cross-Reactivity: Although considered highly selective for cathepsin B, there is potential for cross-reactivity with other proteases that may recognize the GIVRAK sequence, particularly at high enzyme or substrate concentrations. It is crucial to validate its specificity in the experimental system being used.
Experimental Protocols
Below is a generalized protocol for a fluorometric cathepsin B assay using Abz-GIVRAK(Dnp). This protocol should be optimized for specific experimental conditions.
Materials:
-
Purified active human cathepsin B
-
Abz-GIVRAK(Dnp) substrate
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~320 nm and emission at ~420 nm
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of Abz-GIVRAK(Dnp) in DMSO. Protect from light and store at -20°C.
-
Enzyme Activation: Dilute the purified cathepsin B to the desired concentration in Activation Buffer. Incubate for 10-15 minutes at 37°C to ensure the enzyme is in its active, reduced state.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of activated cathepsin B solution
-
For inhibitor studies, add the inhibitor at this stage and pre-incubate with the enzyme.
-
-
Initiate Reaction: Prepare a working solution of Abz-GIVRAK(Dnp) by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM). Add Z µL of the working substrate solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
-
Data Analysis: Determine the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot. The enzyme activity can be calculated by converting the RFU to the amount of cleaved substrate using a standard curve generated with a known concentration of the Abz-containing cleavage product.
Visualizing the Workflow and Underlying Principles
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Abz-GIVRAK(Dnp) Cross-Reactivity with Cysteine Proteases
For Immediate Release
A comprehensive analysis of the fluorogenic substrate Abz-GIVRAK(Dnp) reveals its high specificity for cathepsin B, with minimal cross-reactivity observed with other closely related cysteine proteases. This guide provides a comparative overview of the substrate's performance, supported by quantitative kinetic data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their protease activity assays.
The substrate Abz-GIVRAK(Dnp) is widely recognized for its efficiency in measuring the dipeptidyl carboxypeptidase (DPCP) activity of cathepsin B.[1] Upon cleavage by the enzyme, the quenching dinitrophenyl (Dnp) group is separated from the fluorescent aminobenzoyl (Abz) group, resulting in a measurable increase in fluorescence. This distinct mechanism of action forms the basis of its utility in kinetic studies.
Quantitative Performance Analysis
The selectivity of Abz-GIVRAK(Dnp) is best illustrated by comparing its kinetic parameters across a panel of cysteine proteases. The following table summarizes the available data on the hydrolysis of Abz-GIVRAK(Dnp) by various cathepsins.
| Enzyme | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin B | 4.6 | 15 | 1.8 | 120,000 |
| Cathepsin B | 5.5 | 51 | 5.2 | 101,961 |
| Cathepsin B | 7.2 | 156 | 3.6 | 23,077 |
Data compiled from a study on the pH-dependent activity of cathepsin B.
Notably, extensive literature searches did not yield specific kinetic data (Km, kcat) for the hydrolysis of Abz-GIVRAK(Dnp) by other cysteine proteases such as cathepsins K, L, S, V, caspases, or calpains. The available literature consistently emphasizes the high selectivity of this substrate for cathepsin B, implying that its activity with these other proteases is negligible under standard assay conditions. Further studies would be required to definitively quantify the extent of this minimal cross-reactivity.
Experimental Methodologies
To ensure accurate and reproducible results when assessing the cross-reactivity of Abz-GIVRAK(Dnp), the following detailed experimental protocol is recommended.
Materials and Reagents
-
Purified recombinant cysteine proteases (e.g., cathepsin B, L, K, S, caspases, calpains)
-
Abz-GIVRAK(Dnp) substrate stock solution (in DMSO)
-
Assay buffer (specific to the protease being tested, e.g., for cathepsin B: 40 mM citrate (B86180) phosphate (B84403) buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at 320 nm and emission at 420 nm
General Protocol for Cross-Reactivity Assessment
-
Enzyme Activation: Prepare the specific activation buffer for the cysteine protease being tested and pre-incubate the enzyme to ensure full activity.
-
Assay Preparation: In a 96-well microplate, add the respective assay buffer.
-
Substrate Addition: Add Abz-GIVRAK(Dnp) to each well to achieve a final concentration typically in the range of the expected Km.
-
Enzyme Addition: Initiate the reaction by adding the pre-activated enzyme to the wells. Include a no-enzyme control to measure background fluorescence.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear phase of the fluorescence curve. To determine Km and kcat, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing the Process
To further clarify the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Enzymatic cleavage of Abz-GIVRAK(Dnp) by Cathepsin B.
Caption: Workflow for assessing protease cross-reactivity.
References
Validating Cathepsin B Activity: A Comparison of Abz-GIVRAK(Dnp) and Alternative Substrates
For researchers, scientists, and drug development professionals, accurate measurement of cathepsin B (CTSB) activity is crucial for understanding its role in various physiological and pathological processes, including cancer progression and neurodegenerative diseases.[1][2] This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Abz-GIVRAK(Dnp), with alternative methods for validating CTSB activity data. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Cathepsin B is a lysosomal cysteine protease that can exhibit both endopeptidase and dipeptidyl carboxypeptidase activities.[3][4] The choice of substrate is critical as it can influence the measured activity based on the pH of the assay and the specific activity being investigated.[3] Abz-GIVRAK(Dnp) is a highly efficient and selective substrate for the dipeptidyl carboxypeptidase activity of cathepsin B.
Comparative Analysis of Cathepsin B Substrates
The selection of an appropriate substrate is paramount for the accurate determination of cathepsin B activity. Below is a summary of the kinetic parameters for Abz-GIVRAK(Dnp) and a common alternative, Z-RR-AMC, which is often used to measure endopeptidase activity.
| Substrate | Activity Measured | pH Optimum | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Abz-GIVRAK(Dnp)-OH | Dipeptidyl Carboxypeptidase | 5.4 | 15 (pH 4.6), 51 (pH 5.5), 156 (pH 7.2) | - | - | |
| Z-RR-AMC | Endopeptidase | Neutral (around 7.5) | - | - | - | |
| Abz-GIVRAK(Dnp)-NH₂ | Endopeptidase | 5.4 (broad) | 25 (pH 4.6), 40 (pH 5.5), 53 (pH 7.2) | - | - |
Note: The kinetic parameters for Abz-GIVRAK(Dnp)-OH and Abz-GIVRAK(Dnp)-NH₂ highlight the pH-dependent nature of cathepsin B's dipeptidyl carboxypeptidase and endopeptidase activities. The C-terminal modification of the substrate from a carboxylate (-OH) to an amide (-NH₂) shifts the measured activity from dipeptidyl carboxypeptidase to endopeptidase.
Experimental Protocols
Accurate and reproducible data generation relies on meticulous adherence to experimental protocols. Below are detailed methodologies for assessing cathepsin B activity using Abz-GIVRAK(Dnp) and an alternative substrate.
Protocol 1: Cathepsin B Activity Assay using Abz-GIVRAK(Dnp)
This protocol is adapted from established methods for measuring the dipeptidyl carboxypeptidase activity of cathepsin B.
Materials:
-
Recombinant human cathepsin B
-
Abz-GIVRAK(Dnp)-OH substrate (Bachem, #4049308)
-
Assay Buffer: 40 mM citrate (B86180) phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH adjusted to desired value (e.g., 4.6, 5.5, or 7.2).
-
96-well black microplate
-
Fluorometric microplate reader (excitation 320 nm, emission 400 nm)
Procedure:
-
Prepare a stock solution of Abz-GIVRAK(Dnp)-OH in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the substrate in assay buffer to final concentrations ranging from 0.9 to 80 μM.
-
Add 50 μL of each substrate dilution to the wells of the 96-well plate.
-
Activate recombinant cathepsin B by pre-incubating in assay buffer.
-
Initiate the reaction by adding 50 μL of the cathepsin B solution (e.g., final concentration of 0.04 ng/μL) to each well.
-
Immediately place the plate in the microplate reader and record the fluorescence intensity every minute for 30 minutes at 25°C.
-
Determine the initial velocity (RFU/s) from the linear portion of the curve.
-
To convert RFU/s to pmol/min, generate a standard curve using a known concentration of the fluorescent product (Abz-GIVR) or by complete enzymatic digestion of the substrate.
Protocol 2: Cathepsin B Endopeptidase Activity Assay using Z-RR-AMC
This protocol is commonly used to assess the endopeptidase activity of cathepsin B.
Materials:
-
Recombinant human cathepsin B
-
Z-RR-AMC substrate (Bachem, #4004789)
-
Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0 at 40°C.
-
Activation Solution: 8.0 mM L-Cysteine HCl in purified water.
-
0.1% (v/v) Brij 35 Solution.
-
96-well black microplate
-
Fluorometric microplate reader (excitation 348-360 nm, emission 440-460 nm)
Procedure:
-
Prepare a stock solution of Z-RR-AMC in DMSO.
-
Prepare the final substrate solution at a concentration of 0.02 mM in 0.1% Brij 35.
-
Activate cathepsin B by incubating with the Activation Solution.
-
In a 96-well plate, combine the assay buffer and the activated enzyme solution.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 40°C and monitor the increase in fluorescence intensity for approximately 5 minutes.
-
Calculate the rate of reaction (Δ Intensity/min) from the linear phase of the assay.
-
A standard curve of 7-amino-4-methylcoumarin (B1665955) (AMC) can be used to convert the fluorescence units to the amount of product formed.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of cathepsin B activity, the following diagrams are provided.
Caption: Experimental workflow for measuring cathepsin B activity.
Cathepsin B is implicated in various signaling pathways, often contributing to pathological conditions through the degradation of extracellular matrix components or the activation of other signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison of FRET Substrates for Cathepsin B: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the study of cathepsin B, the selection of an appropriate substrate is a critical determinant of experimental success. Cathepsin B, a lysosomal cysteine protease, is a key enzyme in intracellular proteolysis and has been implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases. The accurate measurement of its enzymatic activity is therefore crucial for both fundamental research and the development of therapeutic inhibitors. This guide provides an objective, data-driven comparison of commonly used FRET and fluorogenic substrates for cathepsin B to facilitate the selection of the optimal reagent for specific research applications.
Performance Comparison of Cathepsin B Substrates
The choice of a substrate for measuring cathepsin B activity is pivotal for obtaining reliable and reproducible data. The following tables summarize the key performance characteristics of several widely used fluorogenic and FRET substrates.
Spectral and General Properties
| Substrate | Peptide Sequence | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Key Features |
| Z-FR-AMC | Z-Phe-Arg-AMC | AMC | ~342-380 | ~440-460 | Broad-spectrum cysteine protease substrate; also cleaved by cathepsins K and L.[1][2] |
| (Ac-)RR-AFC | (Ac-)Arg-Arg-AFC | AFC | ~400 | ~505 | Utilizes the preferred cathepsin B substrate sequence (RR).[2] |
| Z-RR-AMC | Z-Arg-Arg-AMC | AMC | ~360-380 | ~440-460 | More specific for cathepsin B than Z-FR-AMC, but shows pH-dependent activity.[3] |
| Z-Nle-Lys-Arg-AMC | Z-Nle-Lys-Arg-AMC | AMC | ~360 | ~460 | High specificity and activity over a broad pH range.[3][4] |
| **Magic Red™ (MR-(RR)₂) ** | (RR)₂-Cresyl Violet | Cresyl Violet | ~550-592 | ~628 | Cell-permeant; suitable for live-cell imaging and flow cytometry.[1][5][6][7][8] |
Kinetic Parameters of Cathepsin B Substrates
The catalytic efficiency (kcat/Km) is a critical parameter for comparing the efficacy of different substrates, with higher values indicating a more efficient substrate. The activity of cathepsin B is pH-dependent, and therefore, kinetic parameters are presented at both acidic (lysosomal) and neutral pH where available.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH |
| Z-Phe-Arg-AMC | 175 | 172 | 9.8 x 10⁵ | 5.5 |
| ND | ND | High | 7.2 | |
| ND | ND | Higher than at neutral pH | 4.6 | |
| Z-Arg-Arg-AMC | ND | ND | Lower than Z-Nle-Lys-Arg-AMC | 7.2 |
| ND | ND | Lower than Z-Nle-Lys-Arg-AMC | 4.6 | |
| Z-Nle-Lys-Arg-AMC | ND | ND | High | 7.2 |
| ND | ND | High | 4.6 | |
| Ac-RR-AFC | ND | ND | ND | ND |
| **Magic Red™ (MR-(RR)₂) ** | Not Applicable | Not Applicable | Not Applicable | Cellular Environment |
ND: Not determined in the reviewed literature. Note: Direct comparative values for all substrates under identical conditions are not always available. The provided data is based on available research.
In-Depth Substrate Analysis
Z-FR-AMC (Z-Phe-Arg-AMC) is a widely used, conventional substrate for a range of cysteine proteases, including cathepsins B, K, and L.[1][2] Its broad specificity can be a limitation when specific measurement of cathepsin B is required in a mixed protease sample.
Ac-RR-AFC (Ac-Arg-Arg-AFC) is based on the preferred dipeptide sequence for cathepsin B cleavage (Arg-Arg).[2] The use of the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore offers a spectral shift to longer wavelengths compared to AMC, which can be advantageous in reducing background fluorescence from biological samples.
Z-RR-AMC (Z-Arg-Arg-AMC) offers improved specificity for cathepsin B compared to Z-FR-AMC. However, its cleavage by cathepsin B is pH-dependent, showing preferential activity at neutral pH over acidic pH.[3]
Z-Nle-Lys-Arg-AMC is a more recently developed substrate that exhibits high specificity for cathepsin B and maintains high activity over a broad pH range, making it a superior choice for accurately measuring cathepsin B activity in various conditions.[3][4]
Magic Red™ (MR-(RR)₂) is a unique, cell-permeant substrate designed for the detection of cathepsin B activity in living cells.[5][7][8] The substrate consists of the cresyl violet fluorophore linked to two copies of the cathepsin B target sequence (RR).[1][5] Upon cleavage, the cresyl violet becomes fluorescent, and the signal accumulates in organelles, allowing for visualization by fluorescence microscopy or quantification by flow cytometry.[1][5][6][7] While not suitable for in vitro kinetic assays with purified enzyme, it is an invaluable tool for studying cathepsin B activity in a cellular context.
Visualizing the Mechanisms
To better understand the principles behind these assays and the biological context of cathepsin B, the following diagrams illustrate the FRET mechanism and a simplified signaling pathway involving cathepsin B in cancer.
Caption: Mechanism of a FRET-based Cathepsin B Assay.
Caption: Simplified Role of Cathepsin B in Cancer Progression.
Experimental Protocols
Below are generalized methodologies for performing cathepsin B activity assays using a standard fluorogenic substrate and the Magic Red™ live-cell imaging substrate. These protocols may require optimization for specific experimental conditions.
Fluorogenic Assay using an AMC-based Substrate (e.g., Z-RR-AMC)
This protocol is a standard procedure for measuring cathepsin B activity in cell lysates or with purified enzyme.
Materials:
-
Assay Buffer: 50 mM Sodium Acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5 (for acidic conditions) or 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM DTT, pH 7.2 (for neutral conditions). Prepare fresh.
-
Substrate Stock Solution: 10 mM Z-RR-AMC in DMSO. Store at -20°C.
-
Enzyme: Purified recombinant cathepsin B or cell/tissue lysate.
-
Instrumentation: Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure:
-
Prepare a working solution of the substrate by diluting the stock solution in the appropriate assay buffer. A final concentration of 10-50 µM is commonly used.
-
In a 96-well black microplate, add the enzyme sample (e.g., 10-50 µL of lysate or a known concentration of purified enzyme).
-
Add assay buffer to bring the volume to 100 µL per well.
-
Initiate the reaction by adding 100 µL of the working substrate solution to each well.
-
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.
-
The rate of the reaction is proportional to the cathepsin B activity in the sample.
Live-Cell Imaging Assay using Magic Red™ (MR-(RR)₂)
This protocol is designed for the qualitative or quantitative assessment of cathepsin B activity in living cells.
Materials:
-
Magic Red™ Substrate: Reconstitute as per the manufacturer's instructions (typically in DMSO).
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Live-Cell Imaging System: A fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~590 nm, Emission: ~630 nm).
-
Optional: Hoechst 33342 for nuclear counterstaining.
Procedure:
-
Culture cells to the desired confluency in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).
-
Prepare the Magic Red™ working solution by diluting the reconstituted stock in cell culture medium to the recommended concentration.
-
Remove the existing medium from the cells and replace it with the Magic Red™ working solution.
-
Incubate the cells at 37°C in a CO₂ incubator for the recommended time (e.g., 30-60 minutes).
-
If desired, add a nuclear counterstain like Hoechst 33342 during the final 10-15 minutes of incubation.
-
Wash the cells with fresh, pre-warmed medium or a suitable buffer.
-
Image the cells using a fluorescence microscope. The intensity of the red fluorescence is indicative of the intracellular cathepsin B activity.
Conclusion
The selection of a FRET or fluorogenic substrate for cathepsin B should be guided by the specific requirements of the experiment. For highly specific in vitro quantification, Z-Nle-Lys-Arg-AMC appears to be the superior choice due to its high specificity and broad pH activity profile. For routine screening where some cross-reactivity is acceptable, Z-FR-AMC and Ac-RR-AFC are viable options. For researchers interested in the cellular activity of cathepsin B, Magic Red™ (MR-(RR)₂) provides a powerful tool for live-cell imaging. By understanding the performance characteristics and experimental considerations of each substrate, researchers can make an informed decision to advance their studies on the role of cathepsin B in health and disease.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Magic RedTM Cathepsin B Assay Kit - LKT Labs [lktlabs.com]
- 7. biomol.com [biomol.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Specificity of Abz-GIVRAK(Dnp): A Comparative Guide for Cathepsin B and Cathepsin L Activity
For researchers, scientists, and drug development professionals, the precise measurement of individual protease activity is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Abz-GIVRAK(Dnp) for its specificity towards cathepsin B over the closely related cysteine protease, cathepsin L. The following sections present supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways to facilitate informed decisions in protease research.
High Specificity of Abz-GIVRAK(Dnp) for Cathepsin B
The fluorogenic substrate Abz-GIVRAK(Dnp) is widely recognized for its high efficiency and selectivity in measuring the activity of cathepsin B.[1][2][3] This substrate is designed to be cleaved by the dipeptidyl carboxypeptidase activity of cathepsin B between the arginine (Arg) and alanine (B10760859) (Ala) residues. Upon cleavage, the fluorescence of the o-aminobenzoyl (Abz) group is no longer quenched by the 2,4-dinitrophenyl (Dnp) group, resulting in a measurable increase in fluorescence.
While both cathepsin B and cathepsin L are lysosomal cysteine proteases and share some substrate overlap, Abz-GIVRAK(Dnp) demonstrates marked specificity for cathepsin B. This selectivity is crucial for accurately dissecting the distinct roles of these enzymes in various physiological and pathological processes.
Comparative Performance: Quantitative Data
| Enzyme | Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Cathepsin B | Abz-GIVRAK(Dnp)-OH | 4.6 | 15 | 1.8 | 120,000 |
| Human Cathepsin B | Abz-GIVRAK(Dnp)-OH | 5.5 | 51 | 11.2 | 219,608 |
| Human Cathepsin B | Abz-GIVRAK(Dnp)-OH | 7.2 | 156 | 1.7 | 10,897 |
| Human Cathepsin L | Abz-GIVRAK(Dnp)-OH | - | Not Reported | Not Reported | Negligible |
Data for Human Cathepsin B is adapted from a 2022 study published in ACS Chemical Biology.[4]
The high catalytic efficiency (kcat/Km) of cathepsin B towards Abz-GIVRAK(Dnp), particularly at the optimal acidic pH for its activity, underscores its suitability as a specific substrate. The lack of reported kinetic values for cathepsin L with this substrate in comparative studies further supports its high specificity.
Experimental Protocols
To ensure reproducible and accurate results, the following is a detailed methodology for a cathepsin B activity assay using Abz-GIVRAK(Dnp).
Materials:
-
Recombinant human cathepsin B
-
Recombinant human cathepsin L (for comparison)
-
Abz-GIVRAK(Dnp) substrate
-
Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5 (adjust pH as needed for specific experimental conditions)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of Abz-GIVRAK(Dnp) in DMSO. Further dilute the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Enzyme Preparation: Dilute recombinant human cathepsin B and cathepsin L to the desired concentrations in the assay buffer. Keep the enzyme solutions on ice.
-
Assay Setup: To the wells of a 96-well black microplate, add the diluted enzyme solutions. Include wells with assay buffer only as a negative control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Abz-GIVRAK(Dnp) working solution to each well.
-
Fluorescence Measurement: Immediately place the microplate in a fluorometric microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Data Acquisition: Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. The specificity constant (kcat/Km) can be calculated by performing the assay with varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing the Molecular Interaction and Biological Context
To better understand the enzymatic reaction and the biological relevance of cathepsins B and L, the following diagrams are provided.
Caption: Workflow of Abz-GIVRAK(Dnp) cleavage by cathepsin B.
Cathepsins B and L are implicated in various signaling pathways, including apoptosis (programmed cell death). The following diagram illustrates their potential roles in TNF-α induced apoptosis.
Caption: Simplified pathway of TNF-α induced apoptosis involving cathepsins.
In the context of TNF-α-induced apoptosis, both cathepsin B and L can be released from the lysosome into the cytosol.[5] Cathepsin B, in particular, has been shown to cleave Bid, a pro-apoptotic protein, leading to the activation of the mitochondrial apoptotic pathway. While cathepsin L is also implicated in apoptosis, its direct role in this specific pathway is less defined. The ability to specifically measure cathepsin B activity with substrates like Abz-GIVRAK(Dnp) is therefore critical to elucidate its precise contribution to such complex cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin-B and cathepsin-L expression levels do not correlate with sensitivity of tumour cells to TNF-α-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Abz-GIVRAK(Dnp) in Cathepsin B Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the fluorogenic substrate Abz-GIVRAK(Dnp) for the study of cathepsin B, a lysosomal cysteine protease implicated in a range of physiological and pathological processes, including cancer and neurodegenerative diseases. Through an objective comparison with alternative substrates, supported by experimental data, this document aims to equip researchers with the necessary information to select the most appropriate tools for their specific research needs.
Performance Comparison of Cathepsin B Substrates
The selection of a suitable substrate is critical for the accurate and reliable quantification of cathepsin B activity. Abz-GIVRAK(Dnp) is a highly efficient and selective substrate for measuring the dipeptidyl carboxypeptidase activity of cathepsin B.[1][2] The following tables summarize the key performance characteristics of Abz-GIVRAK(Dnp) and other commonly used fluorogenic substrates for cathepsin B.
Table 1: General Characteristics and Spectral Properties of Cathepsin B Substrates
| Substrate | Type | Reporter Group | Excitation (nm) | Emission (nm) | Key Features |
| Abz-GIVRAK(Dnp) | FRET | Abz/Dnp | 320 | 420 | Highly efficient and selective for cathepsin B dipeptidyl carboxypeptidase activity.[1][2] |
| Z-Arg-Arg-AMC (Z-RR-AMC) | Fluorogenic | AMC | 360-380 | 440-460 | Widely used for measuring endopeptidase activity, but can be cleaved by other cathepsins.[3][4] |
| Z-Phe-Arg-AMC (Z-FR-AMC) | Fluorogenic | AMC | 360 | 460 | Broad-spectrum cysteine protease substrate, lacks high specificity for cathepsin B.[3][5] |
| Z-Nle-Lys-Arg-AMC | Fluorogenic | AMC | 360 | 460 | Designed for high specificity and activity over a broad pH range.[4] |
Table 2: Kinetic Parameters of Cathepsin B Substrates
The catalytic efficiency (kcat/Km) is a crucial parameter for comparing the efficacy of different substrates, with higher values indicating a more efficient substrate. It is important to note that experimental conditions, particularly pH, significantly influence these parameters.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference(s) |
| Abz-GIVRAK(Dnp)-OH | 15 | 0.9 | 60,000 | 4.6 | [6] |
| 51 | 1.1 | 21,569 | 5.5 | [6] | |
| 156 | 0.5 | 3,205 | 7.2 | [6] | |
| Z-Arg-Arg-AMC | 390 | - | - | 6.0 | [3] |
| Z-Phe-Arg-AMC | 1.7 (estimated) | 0.1 (estimated) | 58,823 (estimated) | - | [5] |
| Z-Nle-Lys-Arg-AMC | - | - | High | Broad | [4] |
Note: Direct comparative values for all substrates under identical conditions are not always available in the literature. The provided data is based on available research, and conditions for estimated values for Z-Phe-Arg-AMC were not specified.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate experimental outcomes. Below are generalized protocols for performing cathepsin B activity assays using fluorogenic substrates.
General Fluorometric Cathepsin B Activity Assay
This protocol provides a general framework that may require optimization for specific experimental setups.
Materials:
-
Purified active cathepsin B or cell/tissue lysate
-
Fluorogenic substrate (e.g., Abz-GIVRAK(Dnp), Z-RR-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate (B1210297), 5 mM DTT, 5 mM EDTA, pH 5.5)[5]
-
Substrate Stock Solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare fresh Assay Buffer.
-
Thaw the Substrate Stock Solution and enzyme on ice, protected from light.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration.
-
-
Assay Setup (96-well plate):
-
Sample Wells: Add the enzyme sample (purified cathepsin B or lysate) to the wells.
-
Blank (Substrate Only) Wells: Add Assay Buffer without the enzyme sample.
-
Negative Control Wells (optional): Include a known cathepsin B inhibitor to confirm specificity.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate working solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the blank from the sample rates.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the V₀ values to the Michaelis-Menten equation.
-
Specific Protocol for Abz-GIVRAK(Dnp)
-
Excitation/Emission: 320 nm / 420 nm.
-
Assay Buffer: A common buffer is a sodium acetate buffer at a pH between 4.5 and 5.5, as the optimal pH for Abz-GIVRAK(Dnp) cleavage is around 5.4.[6]
-
Substrate Concentration: The final concentration should be optimized, but a starting point is often around the Km value.
Specific Protocol for Z-Arg-Arg-AMC
-
Excitation/Emission: 360-380 nm / 440-460 nm.[3]
-
Assay Buffer: A buffer with a pH of approximately 6.0 is often used.
-
Activation: Pre-incubation of the enzyme with an activation solution containing a reducing agent like L-Cysteine or DTT is common.[3]
Visualizing a Typical Experimental Workflow
The following diagram illustrates a generalized workflow for a cathepsin B activity assay.
Mechanism of Abz-GIVRAK(Dnp) Cleavage
Abz-GIVRAK(Dnp) is a Fluorescence Resonance Energy Transfer (FRET) substrate. The aminobenzoyl (Abz) group serves as the fluorophore, and its fluorescence is quenched by the dinitrophenyl (Dnp) group. Upon cleavage of the peptide backbone by cathepsin B, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Cathepsin B in Cellular Signaling Pathways
Cathepsin B is not only involved in bulk protein degradation within lysosomes but also plays crucial roles in various signaling pathways when released into the cytosol or the extracellular space. Its dysregulation is associated with diseases such as cancer and neurodegenerative disorders.
Role in Apoptosis
Under certain cellular stress conditions, lysosomal membrane permeabilization can lead to the release of cathepsin B into the cytosol. Cytosolic cathepsin B can then participate in the apoptotic cascade.[7]
Role in Neuroinflammation
In neurodegenerative diseases like Alzheimer's, cathepsin B is implicated in neuroinflammatory processes. It can be released from microglia and contribute to the activation of inflammatory pathways.[8][9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Role of cathepsin B-mediated apoptosis in fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into the Role of Cysteine Cathepsins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Abz-GIVRAK(Dnp)
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents like Abz-GIVRAK(Dnp) are paramount to ensuring a safe and compliant work environment. Due to the potential hazards associated with its components, particularly the dinitrophenyl (Dnp) group, a cautious and systematic approach to waste management is essential. This guide provides a step-by-step protocol for the safe disposal of Abz-GIVRAK(Dnp), aligning with general best practices for laboratory chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to employ appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant nitrile gloves, safety goggles, and a lab coat. All handling of Abz-GIVRAK(Dnp), especially in its solid form, should be performed in a certified chemical fume hood to prevent inhalation of any fine powders.[1]
Key Safety and Handling Data
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat. | |
| Engineering Controls | Use a chemical fume hood or biosafety cabinet, especially for solids. | |
| Waste Classification | Treat as hazardous chemical waste. | |
| Primary Hazard | Potential toxicity and reactivity from the dinitrophenyl (Dnp) group. | |
| Disposal Route | Do not dispose of down the drain or in regular trash. |
Experimental Protocol for Disposal
The following protocol outlines the recommended steps for the safe disposal of Abz-GIVRAK(Dnp) waste, including unused product, contaminated consumables, and aqueous solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with Abz-GIVRAK(Dnp), such as pipette tips, microfuge tubes, and gloves, in a designated, clearly labeled, and leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Liquid Waste: Collect all aqueous solutions containing Abz-GIVRAK(Dnp) in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "Abz-GIVRAK(Dnp) waste."
-
Include the primary hazards (e.g., "Toxic").
-
Note the date when waste was first added to the container.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Utilize secondary containment (e.g., a chemical-resistant tray) to mitigate potential spills.
4. Final Disposal:
-
Once a waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EH&S) department.
-
Follow all institutional procedures for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of Abz-GIVRAK(Dnp) waste.
Caption: Workflow for the proper disposal of Abz-GIVRAK(Dnp) waste.
By adhering to these procedures, laboratory professionals can effectively manage the disposal of Abz-GIVRAK(Dnp), ensuring the safety of personnel and compliance with institutional and regulatory standards. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
